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  • Product: (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
  • CAS: 1965309-08-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

An In-depth Technical Guide to (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Building Block in Modern Medicinal Chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensional (3D) character is paramount for achieving superior potency, selectivity, and pharmacokinetic profiles. Saturated heterocyclic scaffolds are central to this effort, with the pyrrolidine ring standing out as a particularly valuable motif.[1][2] (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate emerges as a key reagent in this context, offering a synthetically versatile and structurally sophisticated building block. This guide provides an in-depth analysis of its chemical structure, properties, and strategic application, grounded in the principles of synthetic chemistry and medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

At its core, (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is an organic salt. This is a critical distinction: it is not a tosyl-protected amine. The molecule consists of a protonated pyrrolidine-based cation and a p-toluenesulfonate (tosylate) anion. This salt formation is a deliberate chemical strategy to confer stability and crystallinity, transforming what would likely be a liquid or oily free base into a manageable, weighable solid.[3][4]

The cation, methyl 2-(pyrrolidin-3-yloxy)acetate, provides the core scaffold for drug design. It features:

  • A pyrrolidine ring , a five-membered saturated heterocycle prized for its ability to introduce non-planar geometry into molecules.[5][6]

  • An ether linkage at the 3-position, which strategically positions the side chain.

  • A methyl ester functional group, serving as a versatile handle for subsequent chemical elaboration.

The anion is p-toluenesulfonate (tosylate) , the conjugate base of the strong acid p-toluenesulfonic acid. Its role here is not as a leaving group, a function for which it is famous in organic synthesis, but as a stable, non-reactive counter-ion.[4]

Data Summary
PropertyValueSource(s)
Chemical Name methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate[3]
CAS Number 1965309-08-3[3][7]
Molecular Formula C14H21NO6S[3][7]
Molecular Weight 331.39 g/mol [3][7]
Physical Form Off-White Solid[3]
Purity Typically ≥96%[3][7]
Synonym(s) (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate[3]

Strategic Rationale: The "Why" Behind the Structure

The utility of this molecule can be understood by dissecting the function of its constituent parts in the context of drug design.

The Pyrrolidine Scaffold: Engineering 3D Diversity

The pyrrolidine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][8] Its value stems from several key attributes:

  • Sp³-Richness: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation. This allows for the precise spatial projection of substituents into three-dimensional space, enabling more effective and selective interactions with the complex topologies of biological targets like enzymes and receptors.[1][2]

  • Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This often enhances aqueous solubility and modulates lipophilicity, critical parameters for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

  • Stereochemical Complexity: The 3-position of the pyrrolidine ring is a chiral center, allowing for the introduction of stereoisomers which can exhibit profoundly different biological activities and metabolic stabilities. An (S)-enantiomer of this compound is also commercially available (CAS 1965314-75-3), highlighting the importance of stereochemistry.[2][9]

cluster_0 Molecular Design Principles cluster_1 Outcome in Drug Discovery Scaffold Pyrrolidine Scaffold Properties sp³-Richness (3D Geometry) Improved Solubility (ADME Profile) Chiral Center (Stereoselectivity) Scaffold->Properties confers Outcome Higher Potency Higher Selectivity Favorable PK/PD Properties->Outcome

Caption: Logical flow from scaffold choice to desired drug properties.

The Side Chain: A Handle for Synthetic Elaboration

The (oxy)-acetic acid methyl ester side chain is the primary point of synthetic utility after the pyrrolidine nitrogen. The methyl ester is a stable functional group that can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide array of amines to form amide bonds, one of the most common and robust linkages in pharmaceuticals. This two-step process allows for the late-stage introduction of diversity into a lead molecule.

The Tosylate Salt: Ensuring Practicality

As previously mentioned, the tosylate counter-ion makes the compound a stable, crystalline solid. This is a significant practical advantage in a research and development setting. Solids are easier to purify, weigh accurately, and store for long periods compared to the often-unstable and difficult-to-handle free-base oils of many small amines.

Synthesis and Reactivity Profile

While specific manufacturing protocols are proprietary, a chemically sound and logical synthetic pathway can be proposed based on established organic chemistry reactions.

Proposed Retrosynthetic Pathway

The synthesis logically begins with a protected form of 3-hydroxypyrrolidine. The Boc (tert-butoxycarbonyl) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability in basic conditions and its clean removal under acidic conditions.

Target (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate Salt_Formation Salt Formation (+ p-TsOH) Target->Salt_Formation Free_Base Methyl 2-(pyrrolidin-3-yloxy)acetate (Free Base) Deprotection Acidic Deprotection (e.g., TFA) Free_Base->Deprotection Protected_Ether Boc-Protected Ether Intermediate Etherification Williamson Ether Synthesis (+ Methyl Bromoacetate, Base) Protected_Ether->Etherification Protected_Alcohol N-Boc-3-hydroxypyrrolidine Protection Nitrogen Protection (+ Boc Anhydride) Protected_Alcohol->Protection Starting_Material 3-Hydroxypyrrolidine Salt_Formation->Free_Base Deprotection->Protected_Ether Etherification->Protected_Alcohol Protection->Starting_Material

Caption: Proposed retrosynthetic analysis for the target compound.

Step-by-Step Forward Synthesis Protocol
  • Protection: 3-Hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-Boc-3-hydroxypyrrolidine.

  • Etherification: The resulting protected alcohol is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF). The resulting alkoxide is then treated with methyl bromoacetate in a classic Williamson ether synthesis to form the protected ether intermediate.

  • Deprotection: The Boc group is removed by treatment with a strong acid. Trifluoroacetic acid (TFA) in DCM is a standard and effective method, yielding the free secondary amine (the free base) as a TFA salt.

  • Salt Formation & Purification: The free base is liberated from its TFA salt by a basic workup. It is then dissolved in a solvent like ethyl acetate or isopropanol and treated with one equivalent of p-toluenesulfonic acid. The desired tosylate salt typically crystallizes out of the solution, allowing for purification by filtration and washing.

Key Chemical Reactivity: The Gateway to New Molecules

The primary utility of this reagent is to serve as a nucleophile via its secondary amine. However, in its salt form, the nitrogen's lone pair is unavailable. Therefore, the first step in any reaction is to liberate the free base.

Experimental Protocol: Liberation of the Free Base for Reaction

  • Dissolution: Dissolve (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (1.0 eq) in a suitable organic solvent (e.g., DCM or THF).

  • Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq), to the solution. A mild inorganic base like saturated aqueous sodium bicarbonate can also be used in a liquid-liquid extraction. The purpose of the base is to deprotonate the pyrrolidinium cation, regenerating the nucleophilic free amine.

  • Reaction: The resulting solution containing the free base is now ready to be used in the subsequent reaction without isolation. It can be added to an electrophile, such as an acyl chloride, an aldehyde/ketone for reductive amination, or an aryl halide for a Buchwald-Hartwig amination.

Start Start: (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (Salt) Step1 Step 1: Add non-nucleophilic base (e.g., DIPEA) Start->Step1 Intermediate Intermediate: Free Base in Solution (Nucleophilic Nitrogen) Step1->Intermediate Step2 Step 2: Add Electrophile (R-COCl, R-CHO, etc.) Intermediate->Step2 End Product: N-Substituted Pyrrolidine Derivative Step2->End

Sources

Exploratory

Technical Whitepaper: Physicochemical and Safety Profiling of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Executive Summary (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is a highly specialized chemical building block and pharmaceutical intermediate. Unlike standard Material Safety Data Sheets (MSDS) that merely lis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is a highly specialized chemical building block and pharmaceutical intermediate. Unlike standard Material Safety Data Sheets (MSDS) that merely list generic hazards, this technical guide provides an in-depth mechanistic analysis of the compound's safety profile and reactivity. By understanding the chemical causality behind its behavior—specifically the interplay between the bioactive pyrrolidine pharmacophore, the labile methyl ester, and the stabilizing tosylate counterion—drug development professionals can engineer self-validating safety systems for its handling, storage, and disposal.

Physicochemical Architecture & Reactivity

To handle this compound safely, researchers must first understand the purpose of its structural components. The free base form of pyrrolidine derivatives is often an unstable, hygroscopic oil susceptible to rapid oxidation and degradation. By formulating this intermediate as a tosylate (p-toluenesulfonate) salt , manufacturers significantly enhance its crystalline stability, melting point, and shelf-life.

However, the presence of the methyl ester introduces a vector for hydrolysis. Under aqueous basic or strongly acidic conditions, the ester linkage can cleave, yielding the free acid and trace amounts of methanol.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
CAS Number 1965309-08-3
Molecular Formula C₁₄H₂₁NO₆S (C₇H₁₃NO₃ · C₇H₈O₃S)
Molecular Weight 331.39 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Mechanistic Toxicology & Hazards

The toxicological profile of this compound is driven by the independent and combined effects of its functional groups:

  • Pyrrolidine Moiety: Secondary amines and their azacyclopentane derivatives are known biological irritants. Exposure to the skin or ocular mucosa can cause severe irritation, tissue damage, or localized burns[1].

  • Tosylate Salt: While chemically stabilizing, tosylate salts can form fine, respirable dusts during mechanical agitation. Inhalation of these particulates causes respiratory tract irritation[2]. Furthermore, in aqueous physiological environments (like the mucous membranes), the salt dissociates, releasing p-toluenesulfonic acid, which lowers the local pH and exacerbates tissue irritation.

  • Ester Hydrolysis: If ingested or absorbed, enzymatic or chemical hydrolysis of the methyl ester releases trace amounts of methanol, adding a minor but notable systemic toxicity vector.

Degradation A Compound (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate B Aqueous / Basic Conditions A->B F Tosylate Dissociation (p-Toluenesulfonic acid) A->F Solvation C Ester Hydrolysis B->C D (Pyrrolidin-3-yloxy)-acetic acid (Free Acid) C->D E Methanol (Byproduct) C->E

Fig 1. Mechanistic degradation and hydrolysis pathway of the ester under aqueous/basic conditions.

Self-Validating Safety Systems & Experimental Protocols

A self-validating protocol ensures that a failure at one step is caught or mitigated by the inherent design of the next step. The following workflows are engineered for maximum safety during drug development processes.

Step-by-Step Methodology: Safe Reconstitution and Storage

Causality: Ambient moisture drives ester hydrolysis, and light/heat accelerates oxidation. This protocol systematically prevents both vectors of degradation.

  • Environmental Control: Perform all handling inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to ensure continuous negative pressure.

  • Anhydrous Solvation: Add an anhydrous solvent (e.g., dry DMSO or Methanol) directly to the vial. Avoid using water unless immediately proceeding to an assay, thereby preventing premature ester hydrolysis.

  • Aliquotting: Divide the reconstituted solution into single-use amber glass vials. Reason: Amber glass prevents UV-induced degradation; single-use aliquots prevent repeated freeze-thaw cycles that compromise molecular integrity.

  • Inert Storage: Blanket the headspace of each aliquot vial with an inert gas (Argon or Nitrogen) and store immediately at -20°C.

Step-by-Step Methodology: Hazard Containment & Spill Response
  • Evacuation & Isolation: Immediately clear unprotected personnel from the vicinity of the spill and increase local exhaust ventilation.

  • PPE Donning: Responders must don a fitted N95 or P100 particulate respirator, ANSI-certified chemical goggles, and double nitrile gloves.

  • Aerosol Suppression: Do NOT dry sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol) to collapse the dust profile and suppress aerosol formation.

  • Chemical Decontamination: Scrub the affected surface with a 70% ethanol/water solution, followed by a mild basic wash (e.g., 1% sodium bicarbonate) to neutralize any residual p-toluenesulfonic acid.

  • Disposal: Seal all collected waste in a designated hazardous waste container labeled for "Sulfonic Acid / Amine Waste".

SpillResponse S1 1. Spill Detected S2 2. Evacuate & Ventilate S1->S2 S3 3. Don PPE (Respirator, Nitrile Gloves) S2->S3 S4 4. Containment (HEPA Vacuum / Damp Wipe) S3->S4 S5 5. Decontamination (Alcohol Scrub) S4->S5 S6 6. Hazardous Waste Disposal S5->S6

Fig 2. Self-validating, step-by-step spill response workflow for tosylate salt containment.

Table 2: Exposure Controls & PPE Requirements
PPE CategorySpecificationJustification
Eye Protection ANSI Z87.1 Chemical GogglesProtects against corrosive dust and acidic dissociation products[1].
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Impermeable to solid salts; double-gloving recommended during reconstitution.
Respiratory N95 / P100 Particulate RespiratorEssential when handling dry powder outside a fume hood to prevent inhalation of tosylate dust[2].

References

Sources

Foundational

Thermodynamic Characterization and Solid-State Properties of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Introduction In the development of active pharmaceutical ingredients (APIs), the selection of appropriate intermediate building blocks is critical for ensuring high-yielding, reproducible syntheses. (Pyrrolidin-3-yloxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of active pharmaceutical ingredients (APIs), the selection of appropriate intermediate building blocks is critical for ensuring high-yielding, reproducible syntheses. (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS: 1965309-08-3) is a highly versatile functionalized pyrrolidine derivative used extensively in medicinal chemistry.

Because the free base of this compound contains a flexible ether linkage and a secondary amine, it is highly prone to existing as a hygroscopic oil or a low-melting semi-solid. To overcome the handling, purification, and stability challenges associated with the free base, the compound is isolated as a p-toluenesulfonate (tosylate) salt. This technical whitepaper explores the causality behind its physical state, the thermodynamic principles governing its melting point, and the self-validating analytical protocols required to characterize it.

Physicochemical Profiling & Solid-State Rationale

The Physical State: Causality of the "Off-White Solid"

According to commercial analytical specifications, (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate exists as an off-white solid at standard temperature and pressure[1]. The transition from a problematic free base to a stable solid is not accidental; it is a deliberate thermodynamic strategy.

As detailed in the Handbook of Pharmaceutical Salts: Properties, Selection, and Use, the selection of a counterion dictates the crystal lattice energy of the resulting salt[2]. The pyrrolidine nitrogen has a pKa of approximately 8.5–9.5. When reacted with p-toluenesulfonic acid (pKa ≈ -2.8), complete protonation occurs. The bulky, rigid, and aromatic nature of the tosylate anion facilitates strong intermolecular interactions:

  • Ionic Hydrogen Bonding: Strong charge-assisted hydrogen bonds form between the protonated pyrrolidinium nitrogen ( N+−H ) and the sulfonate oxygens ( O−−S ).

  • π−π Stacking: The aromatic rings of the tosylate anions align within the crystal lattice, providing significant van der Waals stabilization.

These interactions drastically increase the enthalpy of the crystal lattice ( ΔHlattice​ ), driving the physical state into a highly crystalline, off-white solid that resists deliquescence.

Data Summary

Table 1: Physicochemical Properties Summary

PropertyValue / Description
Chemical Name (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
CAS Registry Number 1965309-08-3
Molecular Formula C7​H13​NO3​⋅C7​H8​O3​S ( C14​H21​NO6​S )
Molecular Weight 331.39 g/mol
Physical State Off-White Solid[1]
Typical Purity 96%
Hygroscopicity Low to Moderate (Tosylate lattice protection)

Thermodynamic Characterization: Melting Point

For highly functionalized salts like (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, the melting point is not merely a single identification metric; it is a thermodynamic indicator of polymorphic purity and crystal lattice integrity. While capillary melting point apparatuses provide a visual range, Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the phase transition.

DSC measures the heat flow required to break the ionic and π−π interactions within the tosylate lattice. The melting event is recorded as an endothermic peak. The onset temperature ( Tonset​ ) represents the true thermodynamic melting point, while the peak temperature ( Tpeak​ ) and the latent heat of fusion ( ΔHf​ ) provide insights into the crystalline purity[3].

Workflow Visualizations

Below is the logical progression of how the salt is formed and subsequently analyzed for its thermodynamic phase transition.

G FB Free Base (Oil/Semi-solid) React Protonation & Ion Pairing FB->React TsOH p-Toluenesulfonic Acid (TsOH) TsOH->React Solv Solvent System (e.g., EtOAc/MeOH) Solv->React Cryst Crystallization (Cooling/Anti-solvent) React->Cryst Thermodynamic Equilibration Solid Tosylate Salt (Off-White Solid) Cryst->Solid Precipitation

Figure 1: Chemical and thermodynamic workflow for the isolation of the off-white tosylate solid.

DSC Start Solid State (Crystalline Lattice) Heat Heating @ 10°C/min (Endothermic Heat Flow) Start->Heat Onset T_onset (Lattice Breakdown Begins) Heat->Onset Heat Capacity (Cp) shifts Peak T_peak (Melting Point) Onset->Peak Latent Heat of Fusion (u0394Hf) Liquid Liquid State (Isotropic Melt) Peak->Liquid Complete Phase Transition

Figure 2: Thermodynamic phase transition pathway during Differential Scanning Calorimetry (DSC).

Self-Validating Experimental Protocols

To ensure Trustworthiness and strict adherence to compendial standards, the following protocols are designed as self-validating systems . A self-validating protocol inherently includes internal controls (e.g., reference standards) so that the validity of the data is proven concurrently with the sample run.

Protocol A: Capillary Melting Point Determination (Screening)

Purpose: Rapid visual confirmation of the physical state and approximate melting range.

  • System Validation: Load a capillary tube with a USP Melting Point Reference Standard (e.g., Acetanilide or Benzoic acid, depending on the expected range).

  • Sample Preparation: Triturate a 5 mg sample of the off-white (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate solid into a fine powder using an agate mortar.

  • Loading: Pack the powder into a glass capillary tube to a depth of 2–3 mm. Drop the tube through a 1-meter glass guide tube to tightly pack the solid at the bottom.

  • Execution: Insert both the sample and the reference standard into the melting point apparatus. Ramp the temperature at 5°C/min until 20°C below the expected melting point, then reduce the ramp rate to 1°C/min.

  • Observation: Record the T1​ (first drop of liquid observed) and T2​ (complete liquefaction). The reference standard must melt within ±0.5∘C of its certified value to validate the sample's reading.

Protocol B: USP <891> Differential Scanning Calorimetry (Definitive)

Purpose: High-precision thermodynamic quantification of the melting point and purity[3].

  • Calibration (The Self-Validating Step): Run a high-purity Indium standard. Verify that the Tonset​ is 156.6∘C±0.2∘C and the ΔHf​ is 28.45 J/g±0.5 J/g . If calibration passes, proceed.

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the tosylate salt into an aluminum DSC pan. Crimp the lid using a press to ensure optimal thermal contact. Prepare an empty crimped aluminum pan as the reference.

  • Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during the melt.

  • Thermal Program:

    • Equilibrate at 25°C for 5 minutes.

    • Heat from 25°C to 200°C at a constant rate of 10°C/min.

  • Data Analysis: Integrate the endothermic melting peak. Report the extrapolated Tonset​ as the thermodynamic melting point. A sharp peak with a narrow baseline-to-baseline width indicates high crystalline purity, whereas a broadened peak suggests the presence of impurities or residual solvents.

Table 2: DSC Method Parameters per USP <891>

ParameterSpecification
Instrument Heat-Flux or Power-Compensation DSC
Sample Mass 2.0 – 3.0 mg
Crucible Type Standard Aluminum, Crimped
Heating Rate 10 °C / min
Atmosphere Nitrogen ( N2​ ), 50 mL/min
Calibration Standard Indium (In), 99.999% purity

Conclusion

The physical state of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate as an off-white solid is a direct consequence of the thermodynamic stabilization provided by the p-toluenesulfonate counterion. By leveraging ionic hydrogen bonding and π−π stacking, the volatile and difficult-to-handle free base is transformed into a highly crystalline intermediate. Accurate determination of its melting point requires rigorous, self-validating thermal analysis techniques such as DSC, ensuring that the material meets the strict quality attributes required for downstream pharmaceutical synthesis.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". IUPAC / Wiley-VCH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Application Note: Advanced Synthesis Protocol for (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Strategic Overview & Retrosynthetic Rationale

Pyrrolidine scaffolds are ubiquitous in modern medicinal chemistry, frequently serving as core pharmacophores in histamine receptor antagonists, PDE4 inhibitors, and various CNS-active agents. The target molecule, (pyrrolidin-3-yloxy)-acetic acid methyl ester , is a highly versatile bifunctional building block.

However, isolating this intermediate as a free base often leads to stability issues, including spontaneous cyclization or degradation. Converting it into a tosylate (p-toluenesulfonate) salt is a strategic choice[1]. The tosylate salt provides a highly crystalline, non-hygroscopic solid with excellent shelf-life and predictable solubility profiles for downstream coupling reactions, vastly outperforming the corresponding hydrochloride (HCl) salts in handling characteristics.

The optimal synthetic strategy relies on a two-step sequence:

  • O-Alkylation of a commercially available N-Boc-protected 3-pyrrolidinol to prevent unwanted N-alkylation.

  • Concomitant Deprotection and Salt Formation using p-toluenesulfonic acid (TsOH), which elegantly strips the Boc group and precipitates the target salt in a single operation.

G Start N-Boc-3-pyrrolidinol (Starting Material) Step1 Step 1: O-Alkylation (NaH, Methyl bromoacetate, THF) Start->Step1 Int N-Boc-(pyrrolidin-3-yloxy)- acetic acid methyl ester Step1->Int Step2 Step 2: Boc Deprotection & Salt Formation (TsOH·H2O, EtOAc, 50°C) Int->Step2 Product (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (Target Salt) Step2->Product Byprod Isobutylene (g) + CO2 (g) Step2->Byprod Off-gassing

Synthesis workflow of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate.

Materials and Reagents

The following stoichiometric table outlines the requirements for a standard 10 mmol scale synthesis. The (R)-enantiomer (CAS: 1965314-51-5) is used here as the representative model[1], though the protocol applies equally to the (S)-enantiomer or the racemate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
(R)-N-Boc-3-pyrrolidinol187.241.01.87 gStarting Material
Sodium Hydride (60% in mineral oil)24.001.2480 mgStrong Base
Methyl bromoacetate152.971.11.68 g (1.04 mL)Alkylating Agent
p-Toluenesulfonic acid monohydrate190.221.12.09 gAcid/Salt Former
Anhydrous Tetrahydrofuran (THF)72.11-20 mLSolvent (Step 1)
Ethyl Acetate (EtOAc)88.11-30 mLSolvent (Step 2)

Step-by-Step Methodology & Mechanistic Causality

Step 1: O-Alkylation of N-Boc-3-pyrrolidinol

Objective: Form the ether linkage while maintaining amine protection.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Base Addition: Suspend sodium hydride (480 mg, 60% dispersion) in 10 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: NaH is selected over weaker bases (like K2CO3) because the secondary alcohol of the pyrrolidinol is relatively unreactive. Complete deprotonation to the alkoxide is required to outcompete potential side reactions. Cooling to 0 °C prevents the highly reactive NaH from degrading the solvent or causing localized exotherms.

  • Alkoxide Formation: Dissolve (R)-N-Boc-3-pyrrolidinol (1.87 g) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add methyl bromoacetate (1.04 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Causality: Methyl bromoacetate is an excellent electrophile for SN2 displacement. Allowing the reaction to warm to RT provides the necessary activation energy for the etherification to proceed to completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude N-Boc-(pyrrolidin-3-yloxy)-acetic acid methyl ester can be used directly in the next step without further purification.

Step 2: Concomitant Deprotection and Tosylate Salt Formation

Objective: Cleave the Boc group and precipitate the stable tosylate salt in one operation.

  • Dissolution: Dissolve the crude intermediate from Step 1 (~2.5 g) in 20 mL of ethyl acetate (EtOAc) in a 50 mL round-bottom flask.

  • Acid Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H2O, 2.09 g) in one portion.

    • Causality: Using TsOH·H2O in EtOAc is a highly efficient, self-validating system. The acid protonates the Boc carbamate, leading to the expulsion of isobutylene gas and CO2. Simultaneously, the strongly acidic tosylate anion pairs with the newly liberated secondary amine.

  • Heating & Precipitation: Heat the mixture to 50 °C for 2-3 hours. As the Boc group is cleaved and the free amine is generated, the highly crystalline (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate salt will begin to precipitate directly out of the EtOAc solution.

    • Causality: EtOAc is chosen specifically because the starting materials and TsOH are soluble in it, but the resulting tosylate salt is highly insoluble. This drives the reaction forward via Le Chatelier's principle and provides an immediate visual confirmation of reaction progress.

  • Isolation: Cool the suspension to 0 °C for 1 hour to maximize crystallization. Filter the white precipitate through a sintered glass funnel. Wash the filter cake with cold EtOAc (2 × 5 mL) and diethyl ether (10 mL) to remove any residual mineral oil (from the NaH) and unreacted starting materials.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the pure target compound.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the expected analytical parameters for (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (Molecular Weight: 331.39 g/mol )[1].

Analytical MethodExpected Results & Diagnostic Markers
Appearance White to off-white crystalline powder.
LC-MS (ESI+) m/z = 160.1 [M+H]+ (corresponds to the free base molecular weight of 159.18)[2].
1H NMR (400 MHz, DMSO-d6) δ 8.80 (br s, 2H, NH2+), 7.48 (d, 2H, Tosyl Ar-H), 7.11 (d, 2H, Tosyl Ar-H), 4.25 (m, 1H, Pyrrolidine CH-O), 4.15 (s, 2H, O-CH2-CO), 3.65 (s, 3H, OCH3), 3.30-3.10 (m, 4H, Pyrrolidine CH2-N), 2.29 (s, 3H, Tosyl CH3), 2.10-1.90 (m, 2H, Pyrrolidine CH2).
13C NMR (100 MHz, DMSO-d6) δ 170.5 (C=O), 145.5, 137.8, 128.1, 125.5 (Tosyl Ar-C), 78.2 (Pyrrolidine C-O), 65.4 (O-CH2), 51.8 (OCH3), 49.5, 43.2 (Pyrrolidine C-N), 30.1 (Pyrrolidine C-C), 20.8 (Tosyl CH3).

References

  • NextSDS. "(Pyrrolidin-3-yloxy)-acetic acid methyl ester — Chemical Substance Information (CAS: 748797-11-7)." NextSDS Database. Available at: [Link]

Sources

Application

Application Note: Utilizing (Pyrrolidin-3-yloxy)-acetic Acid Methyl Ester Tosylate in Peptidomimetic Synthesis

Introduction & Strategic Utility The development of advanced peptidomimetics often requires the introduction of conformationally constrained scaffolds to enhance proteolytic stability, improve pharmacokinetic profiles, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The development of advanced peptidomimetics often requires the introduction of conformationally constrained scaffolds to enhance proteolytic stability, improve pharmacokinetic profiles, and lock peptides into bioactive conformations. (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate serves as a highly versatile, bifunctional building block in this domain[1].

Structurally, this scaffold combines a rigid pyrrolidine ring (acting as a proline surrogate to induce β -turns or restrict the ϕ dihedral angle) with a flexible, hydrophilic oxyacetic acid methyl ester linker. This unique architecture allows for the bidirectional elongation of a peptide chain while introducing a non-natural ether linkage. The compound is supplied as a tosylate salt, which ensures it remains a stable, non-hygroscopic, and easy-to-weigh solid[1]. However, its dual-functional nature—a sterically hindered secondary amine and a protected methyl ester—requires precise, causality-driven experimental conditions to prevent incomplete couplings and epimerization.

Quantitative Physicochemical Profile

To ensure accurate molar calculations during synthesis, the physicochemical properties of the scaffold are summarized below.

ParameterSpecification
Chemical Name (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
CAS Number 1965309-08-3
Molecular Formula C₇H₁₃NO₃ · C₇H₈O₃S
Molecular Weight 331.39 g/mol
Physical Form Off-White Solid
Reactive Moieties Secondary Amine (Pyrrolidine), Methyl Ester
Salt Form p-Toluenesulfonate (Tosylate)

Mechanistic Insights & Reaction Causality

Integrating this scaffold into a growing peptide chain requires navigating two primary chemical hurdles: the steric hindrance of the pyrrolidine nitrogen and the selective deprotection of the methyl ester.

Overcoming Steric Hindrance with HATU

Coupling a carboxylic acid to the secondary amine of a pyrrolidine ring is notoriously sluggish. Standard carbodiimides (e.g., DIC/HOBt) or first-generation uronium salts (e.g., HBTU) often result in incomplete acylation and prolonged reaction times, which can lead to base-catalyzed epimerization of the activated amino acid[2][3].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[2]. The mechanism relies on the formation of a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group exerts a neighboring group effect—acting as an internal base to hydrogen-bond with the incoming secondary amine, thereby accelerating nucleophilic attack and suppressing racemization[2].

Tosylate Neutralization

Because the scaffold is a tosylate salt, the pyrrolidine nitrogen is protonated and non-nucleophilic. A critical stoichiometric adjustment must be made: an additional equivalent of a non-nucleophilic tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), must be added to the reaction mixture to displace the tosylate anion and free the secondary amine prior to coupling[2].

Mild Saponification via LiOH

Once the scaffold is N-acylated, the C-terminal methyl ester must be hydrolyzed to allow for further peptide elongation. While strong bases like NaOH or KOH can rapidly cleave esters, they pose a severe risk of racemizing adjacent chiral centers in the peptide backbone. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/H₂O) is preferred[4][5]. The lithium ion strongly coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and allowing the hydroxide nucleophile to attack under exceptionally mild conditions at room temperature[5].

Experimental Workflows & Visualizations

Workflow N1 Start: Scaffold Tosylate Salt N2 Step 1: Neutralization (DIPEA) N1->N2 N3 Step 2: N-Acylation (HATU) N2->N3 N4 Step 3: Saponification (LiOH) N3->N4 N5 Step 4: C-Terminal Elongation N4->N5 N6 Final Peptidomimetic Construct N5->N6

Caption: Workflow for bidirectional peptide elongation using the pyrrolidine scaffold.

Stoichiometric Parameters for Key Workflows
Reagent / ComponentProtocol 1: N-AcylationProtocol 2: SaponificationProtocol 3: C-Elongation
Substrate 1.0 eq (Peptide-COOH)1.0 eq (N-Acyl-Scaffold-OMe)1.0 eq (Scaffold-COOH)
Target Amine/Acid 1.2 eq (Scaffold Tosylate)N/A1.2 eq (Next Amine)
Coupling Reagent 1.2 eq (HATU)N/A1.2 eq (HATU)
Base 4.0 eq (DIPEA)2.5 eq (LiOH·H₂O)2.5 eq (DIPEA)

Detailed Methodologies

Protocol 1: N-Acylation of the Pyrrolidine Core

Objective: Couple a growing peptide chain (or single amino acid) to the sterically hindered secondary amine of the scaffold.

  • Pre-activation : Dissolve the carboxylic acid component (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere.

  • Base Addition : Add DIPEA (2.0 equiv.) to the mixture. Stir at room temperature for 5 minutes to generate the OAt-active ester[2].

  • Scaffold Preparation : In a separate vial, dissolve the (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (1.2 equiv.) in a minimal volume of DMF. Add DIPEA (2.0 equiv.) to this vial to neutralize the tosylate salt and liberate the free secondary amine.

  • Coupling : Transfer the neutralized scaffold solution to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring : Stir the reaction at room temperature for 2 to 4 hours. Monitor the consumption of the OAt-active ester via LC-MS.

  • Workup : Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism Acid R-COOH (Peptide) HATU HATU + DIPEA (Activation) Acid->HATU Base OAt OAt-Active Ester (Intermediate) HATU->OAt HOAt Product Amide Bond (Target) OAt->Product Coupling Amine Pyrrolidine Scaffold (Secondary Amine) Amine->Product Nucleophile

Caption: Mechanistic pathway of HATU-mediated activation and coupling to the secondary amine.

Protocol 2: Mild Saponification of the Methyl Ester

Objective: Hydrolyze the methyl ester to a free carboxylic acid without inducing epimerization, preparing the scaffold for C-terminal elongation.

  • Solubilization : Dissolve the N-acylated intermediate from Protocol 1 (1.0 equiv.) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and distilled water[4]. Ensure complete dissolution.

  • Hydrolysis : Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.5 equiv.) in a single portion. The reaction will turn slightly cloudy before clarifying[4][5].

  • Incubation : Stir the mixture vigorously at room temperature for 2 hours. Monitor the disappearance of the methyl ester via TLC (e.g., 9:1 DCM/MeOH) or LC-MS.

  • Acidification (Critical Step) : Once the starting material is consumed, cool the reaction flask in an ice bath (0 °C). Carefully add 1 M HCl dropwise until the pH of the solution reaches ~3.0. Causality: This protonates the newly formed carboxylate salt into a free carboxylic acid, making it soluble in organic solvents for extraction[4].

  • Extraction : Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free acid.

Protocol 3: C-Terminal Elongation

Objective: Couple the newly liberated carboxylic acid of the scaffold to the N-terminus of the next amino acid or peptide fragment.

  • Activation : Dissolve the saponified scaffold-acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF. Add DIPEA (2.5 equiv.) and stir for 5 minutes.

  • Amine Addition : Add the target primary amine or peptide N-terminus (1.2 equiv.) directly to the reaction flask.

  • Completion : Stir at room temperature for 1–2 hours. Because primary amines are significantly less sterically hindered than the pyrrolidine core, this coupling typically proceeds rapidly to completion.

  • Purification : Perform standard liquid-liquid extraction (as in Protocol 1) followed by Reverse-Phase HPLC (RP-HPLC) using a C18 column with a Water/Acetonitrile (0.1% TFA) gradient to isolate the final peptidomimetic construct.

References

  • National Center for Biotechnology Information (PMC). "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures". PMC. Available at:[Link]

  • Google Patents. "Process for the saponification of aminoacid-/peptide ester (EP0523461A2)". European Patent Office.

Sources

Method

Deprotection methods for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate derivatives

An Application Guide to the Deprotection of (Pyrrolidin-3-yloxy)-acetic Acid Methyl Ester Derivatives Introduction The (pyrrolidin-3-yloxy)-acetic acid scaffold is a privileged structural motif in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Deprotection of (Pyrrolidin-3-yloxy)-acetic Acid Methyl Ester Derivatives

Introduction

The (pyrrolidin-3-yloxy)-acetic acid scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas. Its unique three-dimensional structure and versatile substitution patterns make it a valuable building block for modulating target engagement and pharmacokinetic properties. The synthesis of these complex molecules invariably involves the use of protecting groups for the pyrrolidine nitrogen and the carboxylic acid function.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic deprotection of N-protected (pyrrolidin-3-yloxy)-acetic acid methyl ester derivatives. We will delve into the mechanistic rationale behind common deprotection protocols, offer field-proven, step-by-step methodologies, and present a comparative analysis to aid in selecting the optimal synthetic route. The focus is on achieving high-yield, chemoselective transformations crucial for the successful progression of drug candidates.

Strategic Overview: The Deprotection Challenge

The successful synthesis of the target molecule, (pyrrolidin-3-yloxy)-acetic acid, from its protected precursor requires two key transformations:

  • N-Deprotection: Removal of the protecting group from the pyrrolidine nitrogen (e.g., Boc, Cbz, or Tosyl).

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

The primary challenge lies in the judicious selection of reagents and reaction sequences to ensure the integrity of the core scaffold. The choice of strategy depends on the nature of the nitrogen protecting group and its compatibility with the conditions required for ester hydrolysis, and vice-versa.

Deprotection_Strategy cluster_path1 Pathway 1: N-Deprotection First cluster_path2 Pathway 2: Ester Hydrolysis First Start N-Protected (Pyrrolidin-3-yloxy)acetic Acid Methyl Ester N_Deprotect N-Deprotection (e.g., Acidolysis for N-Boc) Start->N_Deprotect Ester_Hydrolysis2 Ester Hydrolysis (Saponification) Start->Ester_Hydrolysis2 Intermediate1 Pyrrolidine Methyl Ester Salt N_Deprotect->Intermediate1 Ester_Hydrolysis1 Ester Hydrolysis (Saponification) Intermediate1->Ester_Hydrolysis1 Final_Product Final Product: (Pyrrolidin-3-yloxy)acetic Acid Salt Ester_Hydrolysis1->Final_Product Acidic Workup Intermediate2 N-Protected Pyrrolidine Acid Ester_Hydrolysis2->Intermediate2 N_Deprotect2 N-Deprotection (e.g., Hydrogenolysis for N-Cbz) Intermediate2->N_Deprotect2 N_Deprotect2->Final_Product

Caption: Decision workflow for deprotection strategies.

Part 1: Methodologies for N-Deprotection

The choice of N-protecting group dictates the deprotection methodology. We will focus on the two most common groups in pharmaceutical synthesis, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and briefly address the more robust p-toluenesulfonyl (Tosyl) group.

A. Deprotection of N-Boc Derivatives

The tert-butyloxycarbonyl (Boc) group is favored for its stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions.[1]

Mechanism of Deprotection: The acid-catalyzed removal of the Boc group proceeds through protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2] This mechanism avoids harsh conditions that could compromise other functional groups.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Common Protocols:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at 0°C to room temperature is the most common method.[1][2] TFA and DCM are volatile, simplifying workup.

  • Hydrochloric Acid (HCl): Using a solution of HCl in an organic solvent like 1,4-dioxane, ethyl acetate, or methanol provides the corresponding amine hydrochloride salt directly, which often precipitates and can be isolated by filtration.[2][3]

  • p-Toluenesulfonic Acid (p-TsOH): This solid acid is a less volatile and more environmentally benign alternative to TFA, often used in solvents like acetonitrile or even under solvent-free mechanochemical conditions.[4][5]

Featured Protocol: N-Boc Deprotection with HCl in Dioxane

  • Dissolution: Dissolve the N-Boc protected (pyrrolidin-3-yloxy)-acetic acid methyl ester (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes).

  • Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (2.0-4.0 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up and Isolation: Upon completion, the hydrochloride salt of the product often precipitates. The solid can be collected by filtration, washed with cold diethyl ether or MTBE to remove non-polar impurities, and dried under vacuum to yield the (pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride.[2] Alternatively, the solvent can be removed under reduced pressure.

B. Deprotection of N-Cbz Derivatives

The benzyloxycarbonyl (Cbz or Z) group is orthogonal to the Boc group, being stable to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.[6]

Mechanism of Deprotection: This method involves the reductive cleavage of the benzylic C-O bond using a metal catalyst (typically palladium on carbon) and a hydrogen source. The reaction is clean, producing only toluene and carbon dioxide as byproducts.[6][7]

Common Protocols:

  • Catalytic Hydrogenation (H₂): This is the classic method, using 5-10 mol% of Pd/C under an atmosphere of hydrogen gas (from a balloon or in a Parr shaker).[6] While effective, it requires specialized equipment and handling of flammable H₂ gas.

  • Catalytic Transfer Hydrogenation: This safer alternative avoids gaseous hydrogen by using a hydrogen donor in situ.[8] Common donors include ammonium formate, formic acid, or cyclohexene in the presence of Pd/C.[8][9]

Cbz_Deprotection_Workflow Start N-Cbz Protected Amine Reagents Pd/C Catalyst + Hydrogen Donor (e.g., Ammonium Formate) Reaction Stir in Solvent (e.g., Methanol) at Room Temp Start->Reaction Reagents->Reaction Filtration Filter through Celite to Remove Catalyst Reaction->Filtration Evaporation Concentrate Filtrate in vacuo Filtration->Evaporation Product Deprotected Amine Evaporation->Product

Caption: Experimental workflow for N-Cbz deprotection.

Featured Protocol: N-Cbz Deprotection via Transfer Hydrogenation

  • Preparation: Dissolve the N-Cbz protected (pyrrolidin-3-yloxy)-acetic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd basis) to the solution.

  • Reagent Addition: Add ammonium formate (3.0-5.0 eq) portion-wise to the stirred suspension. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.[8] Further purification can be achieved by recrystallization or chromatography if necessary.

Part 2: Methodology for Methyl Ester Hydrolysis

The conversion of the methyl ester to a carboxylic acid, known as saponification, is most commonly achieved under basic conditions.[10]

Mechanism of Deprotection: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling a methoxide ion. An irreversible acid-base reaction then occurs where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt, driving the equilibrium towards the products.[11][12]

Common Protocols:

  • Lithium Hydroxide (LiOH): LiOH is the base of choice for many complex substrates due to its mildness and reduced propensity to cause side reactions.[13] It is typically used in a mixed solvent system like THF/water or Methanol/water to ensure solubility of all reactants.[13]

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These stronger bases are also effective but may be less suitable for substrates with other base-sensitive functional groups.

Featured Protocol: LiOH-Mediated Ester Hydrolysis

  • Dissolution: Dissolve the N-protected (pyrrolidin-3-yloxy)-acetic acid methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 10 volumes).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

    • Cool the aqueous layer to 0°C and carefully acidify to pH ~3-4 with 1M HCl.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Integrated Protocols: From Protected Precursor to Final Product

The most efficient synthetic route combines these steps logically. The "hydrolysis first" pathway is often preferred as it can simplify the final purification.

Pathway 1: Deprotection of N-Boc Precursor (Hydrolysis First)

This is a highly reliable and clean sequence.

  • Step 1: Ester Hydrolysis.

    • Protocol: Follow the "Featured Protocol: LiOH-Mediated Ester Hydrolysis" using N-Boc-(pyrrolidin-3-yloxy)-acetic acid methyl ester as the starting material. This will yield N-Boc-(pyrrolidin-3-yloxy)-acetic acid.

  • Step 2: N-Boc Deprotection and Salt Formation.

    • Protocol: Dissolve the crude N-Boc acid from Step 1 in a suitable solvent (e.g., ethyl acetate). Add a solution of p-toluenesulfonic acid monohydrate (1.1 eq) in ethyl acetate. If no precipitation occurs, add an ethereal solvent like MTBE to induce crystallization. Alternatively, follow the "Featured Protocol: N-Boc Deprotection with HCl in Dioxane" to yield the final product as its hydrochloride salt.

Pathway 2: Deprotection of N-Cbz Precursor (Hydrolysis First)

This pathway is highly effective as the final deprotection step is very clean.

  • Step 1: Ester Hydrolysis.

    • Protocol: Follow the "Featured Protocol: LiOH-Mediated Ester Hydrolysis" using N-Cbz-(pyrrolidin-3-yloxy)-acetic acid methyl ester as the starting material. This will yield N-Cbz-(pyrrolidin-3-yloxy)-acetic acid.

  • Step 2: N-Cbz Deprotection.

    • Protocol: Follow the "Featured Protocol: N-Cbz Deprotection via Transfer Hydrogenation" using the N-Cbz acid from Step 1 as the substrate. The final workup will yield the zwitterionic (pyrrolidin-3-yloxy)-acetic acid. To obtain the tosylate salt, dissolve the final product in an alcohol like isopropanol and add one equivalent of p-toluenesulfonic acid.

Comparative Summary of Deprotection Methods

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Causality
N-Boc Deprotection TFA in DCM Fast, effective, uses volatile reagents for easy removal.Corrosive and toxic; TFA salts can be hygroscopic or oily.
HCl in Dioxane/EtOAc Often yields a crystalline hydrochloride salt, simplifying purification.[2]Dioxane is a suspected carcinogen; HCl is corrosive.
p-TsOH Solid, non-volatile acid; provides stable, crystalline tosylate salts.[4]May require heating or longer reaction times compared to TFA.
N-Cbz Deprotection H₂, Pd/C Very clean reaction with simple byproducts (toluene, CO₂).[6]Requires handling of flammable H₂ gas; incompatible with reducible groups (alkenes, alkynes, nitro).[8]
Ammonium Formate, Pd/C Avoids flammable H₂ gas, making it safer and more scalable.[8]The formate can sometimes reduce other sensitive functional groups.
Ester Hydrolysis LiOH in THF/H₂O Mild conditions, suitable for complex and sensitive substrates.[13]Can be slow; requires careful pH adjustment during workup to isolate the product.
NaOH/KOH in MeOH/H₂O Faster and cheaper reagents.Harsher conditions may cause side reactions (e.g., epimerization) in sensitive substrates.

Conclusion

The deprotection of (pyrrolidin-3-yloxy)-acetic acid methyl ester derivatives is a critical final step in the synthesis of many important pharmaceutical compounds. A strategic approach, considering the orthogonality of the protecting groups, is paramount for success. For N-Boc protected precursors, a sequence of basic hydrolysis followed by acidic deprotection is robust and reliable. For N-Cbz protected systems, basic hydrolysis followed by clean catalytic transfer hydrogenolysis represents an excellent pathway to the final molecule. By understanding the mechanisms and carefully selecting the appropriate protocol, researchers can efficiently and successfully synthesize their target compounds in high yield and purity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • El-Faham, A., & Albericio, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.

  • Konkum, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838.

  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.

  • Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8027.

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.

  • Glavaš, M., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

  • Clavé, G., et al. (2020). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 11(12), 2447-2452.

  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.

  • Kuroda, H., et al. (2022). Improved Synthesis of the Amine Fragment of FR901464 and Thailanstatins through the Development of a Convenient N-Detosylation Method. The Journal of Organic Chemistry, 87(20), 13629-13638.

  • Ponomarev, A. D., & Gevorgyan, V. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3183.

Sources

Application

Scale-Up Synthesis and Manufacturing Protocol for (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Strategic Overview & Industrial Relevance (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS No.: 1965309-08-3) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Industrial Relevance

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS No.: 1965309-08-3) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The orthogonal reactivity of the pyrrolidine secondary amine and the methyl ester allows for highly selective downstream functionalization.

In early-stage medicinal chemistry, this compound is typically isolated as a free base or hydrochloride salt via silica gel chromatography. However, for pilot-plant and commercial manufacturing, chromatographic purification is economically and environmentally prohibitive. This application note details a robust, chromatography-free, two-step telescoped process that leverages the thermodynamic stability of a tosylate salt to achieve exceptional purity and yield on a multi-kilogram scale.

Retrosynthetic Strategy & Route Selection

Overcoming the Limitations of the Medicinal Chemistry Route

The conventional laboratory-scale route employs sodium hydride (NaH) for the Williamson ether synthesis between N-Boc-pyrrolidin-3-ol and methyl bromoacetate, followed by Boc deprotection using trifluoroacetic acid (TFA).

  • The NaH Liability: On a manufacturing scale, NaH generates stoichiometric amounts of hydrogen gas, creating severe flammability and explosion hazards in large-scale reactors[1].

  • The TFA Liability: TFA is highly corrosive, volatile, and requires extensive aqueous basic workup to neutralize, generating massive and costly waste streams.

The Optimized Manufacturing Route

To ensure a scalable and self-validating system, the process chemistry was redesigned:

  • Safer O-Alkylation: We replace NaH with Potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF) at sub-zero temperatures. This prevents the competitive Claisen condensation of methyl bromoacetate and avoids the ester hydrolysis that would inevitably occur if aqueous Phase Transfer Catalysis (PTC) were utilized[1].

  • Telescoped Deprotection & Salt Formation: The crude intermediate is telescoped directly into a simultaneous Boc-deprotection and salt-formation step using p-Toluenesulfonic acid monohydrate (TsOH·H₂O) in ethyl acetate (EtOAc). Heating the Boc-amine with TsOH cleanly removes the protecting group (evolving isobutylene and CO₂)[2][3].

  • Crystallization-Driven Purification: As the deprotection proceeds, the resulting free amine immediately forms a tosylate salt. Tosylate salts are highly favored in pharmaceutical manufacturing because they exhibit superior crystallinity, improved thermal properties, and significantly reduced hygroscopicity compared to free bases or hydrochloride salts[4][5]. The crystallization of the tosylate salt drives the reaction equilibrium forward and purges organic impurities into the mother liquor.

Process Chemistry & Experimental Protocols (10 kg Scale)

Step 1: O-Alkylation (Synthesis of N-Boc-(pyrrolidin-3-yloxy)-acetic acid methyl ester)

Objective: Form the ether linkage while suppressing thermal runaway and byproduct formation.

  • Reactor Preparation: Charge a 100 L glass-lined reactor with N-Boc-pyrrolidin-3-ol (10.0 kg, 53.4 mol, 1.0 eq) and anhydrous THF (50 L, 5 vol).

  • Base Addition: Cool the mixture to -10 °C under a strict nitrogen atmosphere. Add KOtBu (6.59 kg, 58.7 mol, 1.1 eq) in portions over 1 hour, maintaining the internal temperature below -5 °C. Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add methyl bromoacetate (8.99 kg, 58.7 mol, 1.1 eq) dropwise over 2 hours.

    • Causality Note: Slow addition at low temperatures is critical. Methyl bromoacetate is an active electrophile; controlling the feed rate suppresses the exothermic alkylation and prevents self-condensation (dimerization) of the bromoacetate.

  • Reaction Maturation: Warm the reactor to 10 °C and stir for 4 hours.

    • Self-Validating IPC (In-Process Control): Monitor via HPLC. The alkylation is deemed complete when the N-Boc-pyrrolidin-3-ol peak area is <1.0%. If the reaction stalls, an additional 0.05 eq of KOtBu is charged.

  • Workup: Quench the reaction with 10% aqueous NH₄Cl (20 L) to neutralize residual base. Separate the layers and extract the aqueous phase with MTBE (20 L).

  • Concentration: Concentrate the combined organic layers under reduced pressure (40 °C, 50 mbar) to yield the intermediate as a crude yellow oil. This is telescoped directly into Step 2 to avoid stability degradation.

Step 2: Telescoped Deprotection and Crystallization

Objective: Cleave the Boc group and isolate the target API intermediate via direct crystallization.

  • Solvent Exchange: Dissolve the crude intermediate oil in EtOAc (60 L, 6 vol) in a 100 L reactor.

  • Acid Addition: Charge p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (11.1 kg, 58.7 mol, 1.1 eq) to the reactor.

  • Thermal Deprotection: Heat the mixture to 60 °C and stir for 6 hours.

    • Causality Note: At 60 °C, the strongly acidic environment catalyzes the cleavage of the Boc group. The reaction drives itself to completion via the irreversible off-gassing of isobutylene and CO₂[2]. The solution will gradually become cloudy as the tosylate salt begins to nucleate.

    • Self-Validating IPC: Deprotection progress is monitored by the cessation of gas evolution (bubbling) and confirmed by HPLC (<0.5% Boc-intermediate remaining).

  • Controlled Crystallization: Initiate a controlled cooling ramp from 60 °C to 5 °C over 4 hours.

    • Causality Note: A linear, controlled cooling ramp ensures the growth of large, high-purity crystals rather than fine amorphous powders. Fine powders cause severe filtration bottlenecks and trap impurities[5].

  • Isolation: Age the slurry at 5 °C for 2 hours. Filter the slurry via a Nutsche filter dryer and wash the filter cake with cold EtOAc (10 L) to displace the impurity-rich mother liquor.

  • Drying: Dry the product under vacuum at 45 °C for 24 hours to afford the target tosylate salt as a highly crystalline white solid.

Analytical Controls & Quantitative Data

The telescoped process demonstrates excellent scalability, maintaining high yields and exceptional purity profiles as the batch size increases from laboratory to pilot-plant scale.

Parameter100 g Scale1 kg Scale10 kg Scale
Overall Yield (%) 84.586.285.8
HPLC Purity (a/a %) 98.999.299.5
Moisture (KF, w/w %) 0.450.320.28
Residual EtOAc (ppm) < 500< 400< 250
Melting Point (°C) 142–144143–144143–145

Table 1: Scale-up performance metrics for the synthesis of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate.

Mechanistic & Workflow Visualizations

The following diagram illustrates the macroscopic workflow, highlighting the phase transitions from solution-phase chemistry to solid-state isolation.

G A N-Boc-pyrrolidin-3-ol (Starting Material) B KOtBu, THF, -10 °C Methyl Bromoacetate (O-Alkylation) A->B Step 1 C N-Boc-(pyrrolidin-3-yloxy)- acetic acid methyl ester (Telescoped Intermediate) B->C D TsOH·H2O, EtOAc 60 °C -> 5 °C (Deprotection & Crystallization) C->D Step 2 E (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (Isolated API Intermediate) D->E Precipitation F Isobutylene + CO2 (Off-gassing) D->F Byproducts

Workflow for the telescoped scale-up synthesis of the target tosylate salt.

References

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead -[Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - Scirp.org -[Link]

  • Overcoming Challenges in Early Phase Drug Product Development - Contract Pharma -[Link]

  • Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate - ACS Publications -[Link]

Sources

Method

Preparation of tosylate salts from pyrrolidine-based intermediates

Application Note: Strategic Preparation and Validation of Tosylate Salts from Pyrrolidine-Based Intermediates Executive Summary In pharmaceutical development, pyrrolidine-based intermediates often present as low-melting...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Preparation and Validation of Tosylate Salts from Pyrrolidine-Based Intermediates

Executive Summary

In pharmaceutical development, pyrrolidine-based intermediates often present as low-melting solids or highly viscous oils. This physical state complicates isolation, storage, and downstream synthetic processing. Converting these free bases into stable salts is a critical step in drug manufacturing. This application note details the mechanistic rationale, solvent selection causality, and a self-validating protocol for the preparation of pyrrolidine tosylate salts. By leveraging the lipophilic nature of p-toluenesulfonic acid (p-TsOH), chemists can achieve high-purity crystalline intermediates directly from crude reaction mixtures, entirely bypassing the need for costly and time-consuming chromatographic purification[1].

Mechanistic Rationale: Why Select the Tosylate Salt?

Pyrrolidines are highly basic secondary amines (pKa ~11). While hydrochloride (HCl) salts are traditionally the default choice in early-stage synthesis, they frequently suffer from high hygroscopicity, leading to deliquescence upon storage and handling[2].

During rigorous salt screening, the tosylate anion offers distinct thermodynamic and kinetic advantages[3]:

  • Lattice Energy & Crystallinity : The bulky, planar aromatic ring of the tosylate anion efficiently packs with the cyclic pyrrolidinium cation via π -cation interactions and extensive hydrogen bonding. This significantly increases the crystal lattice energy, promoting rapid and highly ordered crystallization.

  • Hygroscopicity Control : The lipophilic methylphenyl group of the tosylate counterion repels atmospheric moisture, yielding a highly stable, non-hygroscopic solid compared to sulfate or chloride counterparts[2].

  • Purification by Precipitation : The steep, temperature-dependent solubility curve of pyrrolidinium tosylates in ketonic solvents allows for near-quantitative precipitation. Structurally similar impurities (e.g., N-alkylated byproducts or unreacted starting materials) remain highly soluble and are cleanly purged into the mother liquor[1].

Workflow & Logical Relationships

The following diagram illustrates the critical path from a crude free base to a validated tosylate salt, emphasizing the decision gates that ensure process integrity.

G A Crude Pyrrolidine Free Base (Viscous Oil / Impure) B Solvent Selection (MEK or Acetone) A->B C Dropwise Addition of p-TsOH·H2O (Exotherm Control) B->C D Controlled Cooling (0-5°C) (Supersaturation Management) C->D E Filtration & Anti-Solvent Wash (Impurity Purge) D->E F Self-Validation IPCs (1H-NMR, GC, DSC) E->F G High-Purity Pyrrolidinium Tosylate Salt F->G

Workflow for the preparation and validation of pyrrolidine tosylate salts.

Physicochemical Profiling of Pyrrolidine Salts

To justify the selection of the tosylate salt over other common counterions, empirical data from typical weak-base salt screening panels is summarized below. This data highlights the causality between the chosen counterion and the resulting physical properties[2][3].

Salt FormPhysical State (25°C)Hygroscopicity (DVS at 80% RH)Aqueous Solubility ProfileTypical Isolation Yield
Free Base Viscous Oil / LiquidN/A (Prone to oxidation)ModerateN/A (Requires Column)
Hydrochloride Crystalline SolidHigh (>5% weight gain)Very High~70%
Mesylate Crystalline SolidModerate (~2-3% weight gain)High~75%
Tosylate Highly Crystalline Solid Low (<0.5% weight gain) Low to Moderate >83%

Note: The low aqueous solubility of the tosylate salt across the physiological pH range makes it ideal for isolating and storing intermediates, though it may require conversion back to the free base or a different salt form if high aqueous solubility is required for final intravenous drug formulation[3].

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines the synthesis of a representative intermediate, such as 3,4-isopropylidenedioxypyrrolidine hydrotosylate[1][4]. The methodology is designed as a self-validating system; each step contains inherent in-process controls (IPCs) to guarantee causality and prevent downstream failure.

Reagents & Materials:

  • Crude pyrrolidine derivative (~1.0 eq, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (1.05 eq, 105 mmol)

  • Methyl Ethyl Ketone (MEK) or Acetone (ACS Reagent Grade)

  • Heptane or cold MTBE (Anti-solvent)

Step-by-Step Methodology:

  • Free Base Dissolution : Dissolve the crude pyrrolidine free base in 5 volumes (relative to mass) of MEK.

    • Causality: MEK is chosen over non-polar solvents because it fully dissolves both the free base and the acid, but acts as a poor solvent for the resulting salt at low temperatures, driving high-yield crystallization[1].

  • Acid Preparation : In a separate vessel, dissolve 1.05 eq of p-TsOH·H2O in 2 volumes of MEK.

    • Self-Validation Check: Ensure complete dissolution. Any insoluble particulate at this stage is a foreign impurity and must be filtered out prior to addition.

  • Controlled Salt Formation : Add the p-TsOH·H2O solution dropwise to the pyrrolidine solution under vigorous stirring at 20–25 °C.

    • Causality: The acid-base neutralization is highly exothermic. Dropwise addition controls the heat release, preventing the solvent from boiling and avoiding the "oiling out" phenomenon (where the salt melts out of solution as a second liquid phase rather than nucleating as a crystal).

  • Maturation and Cooling : Once addition is complete, stir the resulting slurry at room temperature for 1 hour, then cool to 0–5 °C using an ice bath for an additional 2 hours.

    • Causality: The hold time at room temperature allows for Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals. Subsequent cooling maximizes the thermodynamic yield.

  • Isolation : Collect the product via vacuum filtration. Wash the filter cake with 2 volumes of cold MEK, followed by 1 volume of cold heptane.

    • Causality: The cold MEK wash removes residual colored impurities and unreacted starting materials[4]. The heptane wash displaces the MEK, accelerating the vacuum drying process.

  • Drying : Dry the solid under vacuum at 40 °C to a constant weight.

Quality Control & Self-Validation Metrics

To ensure the protocol was successful and the material is suitable for downstream drug development, the isolated material must pass the following self-validating analytical checks:

  • Stoichiometry (1H-NMR) : Dissolve a sample in CDCl3 or DMSO-d6. Integrate the distinct aromatic protons of the tosylate anion (e.g., doublets at ~7.72 ppm and ~7.18 ppm, and the methyl singlet at ~2.36 ppm) against the core protons of the pyrrolidine ring[1][4]. The ratio must be exactly 1:1. A deviation indicates trapped free acid or free base.

  • Chemical Purity (GC/HPLC) : The free-based pyrrolidine should exhibit >99% purity by GC (using a flame ionization detector)[4]. The mother liquor should also be analyzed to confirm that targeted impurities were successfully purged[1].

  • Polymorphic Purity (DSC) : Differential Scanning Calorimetry (DSC) must show a single, sharp endothermic melting peak. Multiple peaks suggest the presence of solvates or mixed polymorphs, indicating that the drying step or crystallization cooling rate requires immediate adjustment[2].

References

  • Source: organica1.
  • Source: American Chemical Society (ACS)
  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole Source: ResearchGate URL
  • Crystalline Form Information from Multiwell Plate Salt Screening by Use of Raman Microscopy Source: ResearchGate URL

Sources

Application

Application Note: Storage, Handling, and Shelf-Life Validation of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Here is a comprehensive, scientifically grounded application note detailing the storage, handling, and shelf-life validation for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate. Physicochemical Vulnerabilities & C...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded application note detailing the storage, handling, and shelf-life validation for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate.

Physicochemical Vulnerabilities & Causality of Degradation

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS: 1965309-08-3) is an off-white solid building block frequently utilized in drug discovery and synthetic chemistry (1)[1]. To ensure experimental reproducibility, researchers must understand the causality behind its degradation mechanisms.

The tosylate (p-toluenesulfonate) counterion is intentionally selected during drug development to enhance the crystallinity, thermal stability, and handling characteristics of the secondary pyrrolidine amine (2)[2]. However, this introduces a critical vulnerability: hygroscopicity . Tosylate salts can absorb atmospheric moisture when exposed to high relative humidity (RH) environments (3)[3]. This sorbed water creates a localized micro-aqueous environment within the crystal lattice, acting as a nucleophile that catalyzes the hydrolysis of the methyl ester moiety into its corresponding carboxylic acid.

degradation_pathway A (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate B Atmospheric Moisture (H2O) A->B Hygroscopic Uptake C Ester Hydrolysis B->C Catalyzes D (Pyrrolidin-3-yloxy)-acetic acid + Methanol C->D Yields

Moisture-induced ester hydrolysis degradation pathway.

Quantitative Storage Parameters

To mitigate degradation kinetics, strict adherence to temperature and atmospheric controls is required. The quantitative parameters below summarize the optimal conditions for maintaining compound integrity.

Table 1: Physicochemical Profile & Storage Parameters
PropertySpecification / Parameter
Chemical Name (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
CAS Number 1965309-08-3 (Racemic) / 1965314-51-5 (R-isomer)
Molecular Weight 331.39 g/mol
Physical Form Off-white solid
Primary Vulnerabilities Ester hydrolysis, moisture sorption, thermal stress
Optimal Solid Storage -20°C under inert gas (Argon/Nitrogen)
Table 2: Shelf-Life Matrix
StateStorage TemperatureAtmosphereEstimated Shelf-Life
Solid Powder-20°CArgon / Nitrogen24 months
Solid Powder2-8°CDesiccated Air12 months
Stock Solution (Anhydrous DMSO)-80°CArgon6 months
Stock Solution (Aqueous Buffer)4°CN/A< 24 hours (Not Recommended)

Self-Validating Handling & Storage Protocols

Because ester-containing tosylate salts hydrolyze rapidly in aqueous media, primary stocks must be prepared in aprotic, anhydrous-grade solvents and diluted into aqueous buffers only immediately before use (4)[4]. The following protocol is designed as a self-validating system to prevent and detect moisture ingress.

workflow S1 1. Thermal Equilibration Warm sealed vial to RT (30 min) S2 2. Inert Handling Weigh under Argon/N2 atmosphere S1->S2 S3 3. Anhydrous Dissolution Dissolve in dry DMSO (≤0.005% H2O) S2->S3 S4 4. Aliquoting Divide into single-use fractions S3->S4 S5 5. Cryogenic Storage Store aliquots at -80°C S4->S5

Self-validating workflow for stock solution preparation and storage.

Protocol A: Solid-State Handling (Equilibration)

Causality: Opening a cryogenically stored vial at room temperature causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating the hydrolysis cascade.

  • Removal: Remove the sealed vial from the -20°C freezer.

  • Self-Validation Check (Mass Tracking): Immediately weigh the sealed, cold vial on an analytical balance. Record the mass.

  • Equilibration: Allow the vial to sit in a desiccator at room temperature (RT) for exactly 30 minutes.

  • Verification: Re-weigh the sealed vial. A mass increase indicates external condensation. Do not open the vial until the mass stabilizes, ensuring no moisture enters the inner chamber when the cap is removed.

  • Purging: After weighing the required amount, purge the headspace of the source vial with dry Argon or Nitrogen gas for 10 seconds before resealing.

Protocol B: Preparation of Stock Solutions
  • Solvent Selection: Use only anhydrous-grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with a certified water content of ≤0.005%.

  • Dissolution: Dissolve the equilibrated powder to achieve the desired molarity (e.g., 10 mM). Vortex gently until the solution is completely clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in sterile, low-bind microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce micro-condensation and thermal stress, accelerating degradation. Single-use aliquots eliminate this risk.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Quality Control & Analytical Validation

To guarantee trustworthiness in downstream assays, researchers must validate the integrity of the compound over time.

  • Baseline Establishment (Time 0): Immediately after preparing the primary stock solution, dilute a 1 µL aliquot into the mobile phase and analyze it via High-Performance Liquid Chromatography (HPLC) or LC-MS. This establishes the baseline purity (100% integrity) (4)[4].

  • Routine Validation: Before utilizing a stored aliquot that has been kept at -80°C for longer than 3 months, run a comparative HPLC trace. Monitor specifically for the emergence of a more polar peak corresponding to the hydrolyzed carboxylic acid derivative. If the degradation peak exceeds 2% of the total Area Under the Curve (AUC), discard the batch.

References

  • Molecular Pharmaceutics (ACS Publications) . "Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate". Available at:[Link]

  • RSC Pharmaceutics (The Royal Society of Chemistry) . "The ideal duo for salt formation: vinpocetine and tosylic acid". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate batches

Welcome to the Technical Support Center for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS: 1965309-08-3)[1]. As a highly versatile building block in medicinal chemistry and stereoselective drug synthesis[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS: 1965309-08-3)[1]. As a highly versatile building block in medicinal chemistry and stereoselective drug synthesis[2], maintaining the chemical purity of this intermediate is paramount.

Because this compound features both an acid-sensitive ester and a secondary amine stabilized as a p-toluenesulfonate (tosylate) salt, researchers frequently encounter specific impurity profiles during scale-up. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistic troubleshooting strategies to ensure your batches meet stringent pharmaceutical quality standards.

Phase 1: Diagnostic Workflow

Before adjusting your synthetic protocols, use the following diagnostic logic tree to identify the root cause of your batch failure based on your analytical data.

ImpurityTroubleshooting Start Batch Analysis (LC-MS / GC-MS) Cond1 Methyl Tosylate Detected? Start->Cond1 Cond2 Free Acid > 0.5%? Cond1->Cond2 No Act1 Eliminate MeOH solvent. Use MTBE/EtOAc. Cond1->Act1 Yes Cond3 Residual N-Boc > 1.0%? Cond2->Cond3 No Act2 Check TsOH moisture. Use anhydrous conditions. Cond2->Act2 Yes Act3 Increase TsOH eq. Extend reaction time. Cond3->Act3 Yes Pass Batch Approved (Purity > 98%) Cond3->Pass No

Diagnostic workflow for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate impurities.

Phase 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Our quality control flagged the batch for methyl tosylate. Why is this forming, and how do we eliminate it?

A1: Methyl tosylate is a highly potent genotoxic impurity (GTI) that must be strictly controlled (typically < 1.5 µ g/day under ICH M7 guidelines). This impurity forms during the N-Boc deprotection step if methanol is used as a reaction solvent. Similar to how carcinogenic sulfuric acid esters form when reacting sulfuric acid in methanol[3], p-toluenesulfonic acid (TsOH) protonates methanol, and the resulting tosylate anion acts as a nucleophile, displacing water to form methyl p-toluenesulfonate.

Causality & Solution: The presence of a nucleophilic solvent (methanol) combined with a strong sulfonic acid drives this side reaction. To prevent this, eliminate methanol from the deprotection step . Substitute it with non-nucleophilic or aprotic solvents such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

Mechanism MeOH Methanol (CH3OH) Intermediate Protonated Methanol [CH3OH2]+ MeOH->Intermediate + H+ TsOH p-Toluenesulfonic Acid (TsOH) TsOH->Intermediate TsO- MeTs Methyl Tosylate (Genotoxic Impurity) Intermediate->MeTs Nucleophilic Attack (-H2O)

Mechanism of genotoxic methyl tosylate formation during deprotection in methanol.

Q2: We are observing a significant peak corresponding to (pyrrolidin-3-yloxy)-acetic acid (the free acid). What causes this ester hydrolysis?

A2: The hydrolysis of the methyl ester to the free carboxylic acid is driven by the presence of trace water during the acidic salt-formation step. TsOH is highly hygroscopic and is frequently supplied as a monohydrate (TsOH·H₂O). Under elevated temperatures, the water from the reagent hydrolyzes the methyl ester. Causality & Solution: The reaction is an acid-catalyzed ester hydrolysis. To resolve this, you must strictly control the water content. Use anhydrous TsOH, or perform an azeotropic distillation with toluene on your starting material before adding the acid. Keep the reaction temperature below 40°C to kinetically disfavor hydrolysis.

Q3: Our LC-MS shows residual N-Boc protected starting material (>1.0%). How do we push the reaction to completion without degrading the product?

A3: Incomplete deprotection usually occurs due to premature precipitation of the product. If the (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate precipitates out of solution too quickly, it can trap unreacted N-Boc starting material within the crystal lattice, physically isolating it from the acid. Causality & Solution: Ensure you are using a minimum of 1.5 to 2.0 equivalents of TsOH. If premature precipitation is observed, introduce a solubilizing co-solvent (e.g., 10-20% dichloromethane in EtOAc) to maintain a homogeneous mixture until the deprotection is complete. Once verified by LC-MS, drive the precipitation by adding an anti-solvent like heptane.

Q4: We detected an M-32 mass (loss of methanol) and a new peak in the LC-MS. What is this byproduct?

A4: This is an elimination byproduct (a pyrroline derivative). The pyrrolidine ring is susceptible to E1/E2 elimination at the 3-position, losing the 3-yloxyacetic acid methyl ester group, especially under strongly acidic conditions combined with excessive heat. Causality & Solution: High thermal energy overcomes the activation barrier for the elimination of the ether linkage. Ensure the reaction temperature never exceeds 45°C during the TsOH addition and subsequent curing.

Phase 3: Quantitative Impurity Limits

To ensure your batches are suitable for downstream synthesis, benchmark your analytical results against these standard limits:

Impurity ProfileTarget Limit (ICH M7 / Q3A)Recommended Detection MethodPrimary Causality
Methyl Tosylate < 1.5 µ g/day (TTC)GC-MS (Headspace)Methanol + TsOH interaction
Free Acid (Hydrolysis) < 0.15%HPLC-UV (210 nm)Moisture in TsOH / Solvent
N-Boc Starting Material < 0.10%LC-MS / HPLCPremature precipitation / Time
Pyrroline (Elimination) < 0.10%LC-MSExcessive heat (>45°C)

Phase 4: Standardized Self-Validating Rework Protocol

If a batch fails due to free acid or residual N-Boc impurities, use this self-validating recrystallization protocol to recover the material. This protocol relies on real-time visual cues to confirm success at each step.

Step 1: Dissolution

  • Suspend the crude (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate in 5 volumes of isopropyl alcohol (IPA). Heat the mixture to 65°C under stirring.

  • Self-Validation Checkpoint 1: The solution must transition from an opaque suspension to a completely clear, pale-yellow liquid. If turbidity persists after 15 minutes at 65°C, insoluble inorganic salts (e.g., sodium tosylate) are present. Filter the hot solution through a Celite pad before proceeding.

Step 2: Controlled Cooling

  • Cool the clear solution to 20°C at a strict, controlled rate of 10°C per hour.

  • Self-Validation Checkpoint 2: Spontaneous nucleation (crystallization) should begin at approximately 40°C. If the product "oils out" (forms a separate liquid layer) instead of crystallizing, the free acid impurity is too high (>5%), altering the solubility matrix. If oiling occurs, re-heat to 65°C, add 1 volume of EtOAc to adjust polarity, and repeat the cooling phase.

Step 3: Anti-Solvent Addition

  • Once a thick slurry has formed at 20°C, add 5 volumes of MTBE dropwise over 1 hour to maximize yield and force the remaining product out of solution.

Step 4: Isolation & Drying

  • Filter the crystals under a vacuum and wash the cake with 2 volumes of cold MTBE (5°C) to displace any mother liquor containing the N-Boc or free acid impurities.

  • Vacuum dry the product at 35°C for 12 hours until a constant weight is achieved.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC Source: nih.gov URL:[Link]

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)

Sources

Optimization

Column chromatography purification techniques for crude (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Topic: Purification of Crude (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of Crude (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical contradictions inherent in purifying (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (MW: 331.39).

This molecule presents a classic chromatographic trilemma:

  • The Secondary Amine: Causes severe streaking on bare silica due to strong hydrogen bonding and acid-base interactions with silanol groups.

  • The Methyl Ester: Highly susceptible to base-catalyzed hydrolysis or transesterification, limiting the use of standard basic mobile phase modifiers (e.g., NH₄OH, TEA).

  • The Tosylate Salt: Prone to dissociation on polar stationary phases, leading to split peaks and loss of stoichiometry.

Below is our field-proven troubleshooting guide, decision matrix, and self-validating protocols to overcome these challenges.

Purification Decision Matrix

G Start Crude (Pyrrolidin-3-yloxy)- acetic acid methyl ester tosylate Decision Purification Strategy Start->Decision Route1 Route A: Free-Base & Normal Phase Decision->Route1 High Purity Organic Soluble Route2 Route B: Intact Salt & Reversed-Phase Decision->Route2 Direct Salt Water Soluble FB_Step Neutralize with NaHCO3 Extract into DCM Route1->FB_Step RP_Col C18 Reversed-Phase (Water/MeCN + 0.1% p-TsOH) Route2->RP_Col NP_Col Amine-Functionalized Silica (Hexane/EtOAc) FB_Step->NP_Col ReTosyl Add 1.0 eq p-TsOH in EtOAc/Et2O NP_Col->ReTosyl End Pure Target Tosylate Salt ReTosyl->End Lyophilize Lyophilize Fractions RP_Col->Lyophilize Lyophilize->End

Workflow for the purification of pyrrolidine-based methyl ester tosylate salts.

Frequently Asked Questions & Troubleshooting

Q1: Why does my crude compound streak heavily or split into two distinct spots on a standard bare silica TLC plate? A1: Bare silica gel contains acidic silanol groups (pKa ~ 4.5–5.5) that act as Brønsted acids. These strongly interact with the basic secondary amine of the pyrrolidine ring, causing severe tailing and band-broadening[1]. Furthermore, because your compound is a tosylate salt, the polar environment of the silica causes the salt to dissociate. The protonated amine and the tosylate anion partition differently across the stationary phase, leading to split peaks (one for the free/protonated amine, one for the sulfonic acid)[2].

Q2: Can I use standard basic modifiers like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) in my mobile phase to fix the streaking? A2: It is highly risky for this specific molecule. While basic modifiers "neutralize" acidic silica silanols to improve amine peak shape[1], your compound contains a sensitive methyl ester. Using NH₄OH in methanol can lead to ammonolysis (converting the ester to an amide). TEA can cause base-catalyzed hydrolysis of the ester if trace water is present. Furthermore, adding a basic modifier will deprotonate the pyrrolidine, stripping away the tosylate counterion and eluting the compound as a free base rather than your desired intact tosylate salt[3].

Q3: What is the recommended chromatography strategy to purify this compound while maintaining the methyl ester integrity? A3: We recommend one of two self-validating workflows:

  • The Free-Base Strategy (Route A): Neutralize the salt to the free base, purify using an (e.g., KP-NH), and then re-form the tosylate salt. Amine-bonded silica provides an alkaline surface environment, eliminating the need for mobile phase basic modifiers and protecting the methyl ester[4].

  • Intact Salt Purification via Reversed-Phase (Route B): Use a C18 column with a gradient of Water/Acetonitrile modified with 0.1% p-TsOH. The acidic modifier suppresses silanol ionization on the C18 base silica and maintains the tosylate stoichiometry, allowing the intact salt to elute cleanly[5].

Q4: How do I monitor the fractions if the free base lacks a strong UV chromophore? A4: The pyrrolidine ring and aliphatic ester lack strong UV absorbance, but the tosylate counterion absorbs strongly at 220 nm and 254 nm. If you use Route A, the free base will be nearly invisible under UV. You must use a universal stain such as Potassium Permanganate (KMnO₄) or Ninhydrin (which reacts specifically with the secondary amine) to visualize the free base on TLC[6]. Alternatively, use an ESI-MS detector. Basic organic amines are easily detected using[7]. The free base will appear at m/z 160 [M+H]⁺.

Quantitative Method Comparison
Purification MethodStationary PhaseMobile Phase / ModifierTypical Yield (%)Purity (HPLC)Ester Hydrolysis RiskSalt Integrity
Standard SilicaBare Silica (Si-OH)DCM/MeOH (No mod)< 40% (Streaking)< 80%LowPoor (Dissociates)
Modified SilicaBare Silica (Si-OH)DCM/MeOH + 1% NH₄OH50 - 60%~ 85%High (Ammonolysis)Lost (Elutes as free base)
Amine-FunctionalizedKP-NH SilicaHexane/EtOAc (No mod)85 - 95%> 98%LowN/A (Run as free base)
Reversed-PhaseC18 SilicaH₂O/MeCN + 0.1% p-TsOH80 - 90%> 95%LowExcellent (Maintained)
Validated Experimental Protocols
Protocol A: Free-Base Isolation and Amine-Functionalized Silica Chromatography

Causality Note: We isolate the free base to prevent salt dissociation on the column, and we use amine-functionalized silica to avoid basic modifiers that would destroy the methyl ester[4].

Step 1: Neutralization and Extraction

  • Dissolve the crude tosylate salt in Dichloromethane (DCM) (10 mL per gram of crude).

  • Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to deprotonate the pyrrolidine.

  • Separate the layers. Extract the aqueous layer twice more with DCM.

  • Self-Validation Checkpoint: Spot the aqueous and organic layers on a TLC plate and stain with Ninhydrin. A purple spot in the organic lane confirms successful extraction of the secondary amine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Chromatography

  • Load the crude free base onto an amine-functionalized silica column (e.g., Biotage KP-NH)[1].

  • Elute using a gradient of Hexane to Ethyl Acetate (typically 0% to 50% EtOAc over 10 column volumes).

  • Monitor fractions via Ninhydrin TLC stain or ESI-MS (m/z 160)[7].

  • Pool and concentrate pure fractions.

Step 3: Re-Tosylation

  • Dissolve the highly pure free base in anhydrous Ethyl Acetate or Diethyl Ether.

  • In a separate vial, dissolve exactly 1.0 equivalent of anhydrous p-toluenesulfonic acid (p-TsOH) in a minimal amount of the same solvent.

  • Dropwise add the p-TsOH solution to the free base solution while stirring at 0 °C. The tosylate salt will precipitate.

  • Filter the precipitate, wash with cold Diethyl Ether, and dry under high vacuum to yield the pure (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate.

Protocol B: Intact Salt Purification via Reversed-Phase (RP) Chromatography

Causality Note: RP chromatography with a p-TsOH modifier suppresses silanol ionization and maintains the equilibrium of the tosylate salt, preventing dissociation and allowing the salt to be purified intact[5].

Step 1: Sample Preparation

  • Dissolve the crude salt in a minimum volume of 50:50 Water/Acetonitrile.

Step 2: Gradient Elution

  • Equip a flash chromatography system with a C18 Reversed-Phase column.

  • Prepare Mobile Phase A: HPLC-grade Water + 0.1% p-TsOH.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% p-TsOH.

  • Run a gradient from 5% B to 60% B over 15 column volumes.

  • Self-Validation Checkpoint: Monitor the run using dual-wavelength UV (254 nm for the tosylate counterion) and ESI-MS (m/z 160 for the amine). The peaks must perfectly co-elute, confirming the salt is intact.

Step 3: Recovery

  • Pool the pure fractions.

  • Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and any volatile impurities, leaving behind the pure tosylate salt.

References
  • The Royal Society of Chemistry. "EXPERIMENTAL SUPPORTING INFORMATION". URL:[Link]

  • Master Organic Chemistry. "Tosylates And Mesylates". URL:[Link]

  • Biotage. "When should amine-bonded columns be used for purification?". URL:[Link]

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography". URL:[Link]

  • Biotage. "Is there an easy way to purify organic amines?". URL:[Link]

  • Biotage. "When should I choose APCI or ESI for my flash column chromatography?". URL: [Link]

  • Org Prep Daily. "Purifying amines on silica". URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (Pyrrolidin-3-yloxy)-acetic Acid Methyl Ester: Tosylate vs. Hydrochloride Salt

Introduction: The Critical Role of Salt Selection in Synthesis and Drug Discovery In the realm of medicinal chemistry and process development, the choice of a salt form for a key intermediate or an active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Salt Selection in Synthesis and Drug Discovery

In the realm of medicinal chemistry and process development, the choice of a salt form for a key intermediate or an active pharmaceutical ingredient (API) is a decision with far-reaching consequences. It influences not only the physicochemical properties such as solubility, stability, and hygroscopicity, but also profoundly impacts chemical reactivity. This guide provides an in-depth comparison of two common salt forms of the versatile pyrrolidine building block, (pyrrolidin-3-yloxy)-acetic acid methyl ester: the tosylate salt and the hydrochloride salt.[1]

The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to explore three-dimensional chemical space and engage in crucial interactions with biological targets.[1] Consequently, the efficient and predictable functionalization of pyrrolidine-containing intermediates is of paramount importance. This guide will dissect the fundamental differences in reactivity between the tosylate and hydrochloride salts of (pyrrolidin-3-yloxy)-acetic acid methyl ester, with a focus on N-alkylation reactions, providing researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Salts

The counter-ion associated with an amine has a significant bearing on its physical properties. The choice between a tosylate and a hydrochloride salt often represents a trade-off between different desirable characteristics.

Property(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochlorideRationale and References
Appearance Off-white solidWhite to off-white solid[2][3]
Molecular Weight 331.38 g/mol 195.64 g/mol [2][3]
Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) Generally goodGenerally goodThe ionic nature of both salts promotes solubility in polar protic solvents.
Solubility in Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMF) Generally higherGenerally lowerThe larger, more organic-like tosylate anion often enhances solubility in aprotic organic solvents compared to the smaller, more "inorganic" chloride anion.[4]
Solubility in Non-Polar Solvents (e.g., Toluene, Hexane) Low to negligibleNegligibleBoth salts are highly polar and will have poor solubility in non-polar solvents.
Hygroscopicity Generally lowerOften higherHydrochloride salts of amines are notoriously hygroscopic, which can present challenges in handling and accurate weighing. Tosylate salts are typically more crystalline and less prone to water absorption.
Stability Generally high thermal and chemical stabilityStable under anhydrous conditions, but the free amine can be liberated in the presence of a base.The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid) and is chemically robust.[5]

Key Insights: The tosylate salt is likely to offer advantages in terms of handling due to lower hygroscopicity and better solubility in a wider range of organic solvents commonly used in synthesis.

Comparative Reactivity in N-Alkylation: The Decisive Role of the Counter-Ion

The most significant difference between the tosylate and hydrochloride salts lies in the reactivity of the pyrrolidine nitrogen. In its neutral form, the secondary amine of the pyrrolidine ring is a potent nucleophile, readily participating in reactions such as N-alkylation.[1] However, the salt form dictates the availability of this nucleophilic nitrogen.

The Hydrochloride Salt: A Protected, Base-Activated Nucleophile

The hydrochloride salt is formed by the reaction of the basic pyrrolidine nitrogen with hydrochloric acid. This results in the formation of a pyrrolidinium cation, where the nitrogen's lone pair of electrons is engaged in a bond with a proton, rendering it non-nucleophilic.[6][7] Consequently, the hydrochloride salt is unreactive in N-alkylation reactions under neutral conditions. To unleash the nucleophilicity of the pyrrolidine nitrogen, a base must be added to the reaction mixture to deprotonate the pyrrolidinium ion and generate the free amine.

G cluster_0 Deprotonation of Hydrochloride Salt HCl_Salt (Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride Free_Amine Free Amine (Nucleophilic) HCl_Salt->Free_Amine + Base Base Base (e.g., Et3N, K2CO3) Protonated_Base Protonated Base Base->Protonated_Base + H+

Caption: Deprotonation of the hydrochloride salt to generate the nucleophilic free amine.

The Tosylate Salt: An Equilibrium-Driven Nucleophile

The tosylate salt is formed from the reaction of the pyrrolidine derivative with p-toluenesulfonic acid (TsOH), a strong organic acid. While the nitrogen is protonated, the tosylate anion is a non-coordinating, weakly basic counter-ion.[8][9] In many organic solvents, an equilibrium will be established between the protonated pyrrolidinium tosylate and a small but significant concentration of the free, nucleophilic amine and p-toluenesulfonic acid. This equilibrium concentration of the free amine is often sufficient to drive N-alkylation reactions forward without the need for an additional external base, particularly if the alkylating agent is reactive.

G cluster_1 Equilibrium of Tosylate Salt TsOH_Salt (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate Free_Amine_Eq Free Amine (Nucleophilic) TsOH_Salt->Free_Amine_Eq Equilibrium in Solution TsOH p-Toluenesulfonic Acid Free_Amine_Eq->TsOH_Salt

Caption: Equilibrium of the tosylate salt in solution, providing a source of the free amine.

Experimental Protocols: A Practical Guide to N-Alkylation

To illustrate the practical implications of these differences, here are detailed protocols for a model N-alkylation reaction with benzyl bromide.

General Considerations
  • Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: For optimal results, particularly when using a base like sodium hydride, ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Alkylation using the Hydrochloride Salt

This protocol requires the addition of a base to liberate the free amine.

Reagents:

  • (Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq) or Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous Acetonitrile (or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride.

  • Add anhydrous acetonitrile to dissolve or suspend the salt.

  • Add the base (triethylamine or potassium carbonate).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide dropwise to the stirring mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • Filter off any inorganic salts (if K2CO3 was used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation using the Tosylate Salt

This protocol may proceed without an additional base, relying on the in-situ formation of the free amine.

Reagents:

  • (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Acetonitrile (or DMF)

  • (Optional) A non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) can be added to scavenge the generated TsOH and drive the reaction to completion.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate.

  • Add anhydrous acetonitrile to dissolve the salt.

  • Add benzyl bromide dropwise to the stirring solution.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress.

  • (Optional) If the reaction is sluggish, add DIPEA and continue monitoring.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Comparison

G cluster_hcl Hydrochloride Salt Workflow cluster_tosylate Tosylate Salt Workflow hcl_start Start with HCl Salt hcl_base Add Base (e.g., Et3N) hcl_start->hcl_base hcl_alkylate Add Alkylating Agent hcl_base->hcl_alkylate hcl_heat Heat and Monitor hcl_alkylate->hcl_heat hcl_workup Workup and Purification hcl_heat->hcl_workup ts_start Start with Tosylate Salt ts_alkylate Add Alkylating Agent ts_start->ts_alkylate ts_heat Heat and Monitor ts_alkylate->ts_heat ts_workup Workup and Purification ts_heat->ts_workup

Caption: Comparative workflow for N-alkylation using the hydrochloride vs. tosylate salt.

Conclusion: Making the Right Choice for Your Synthesis

The selection between (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate and its hydrochloride salt is a critical decision that hinges on the specific requirements of the synthetic step and the overall process.

  • The Hydrochloride Salt is a cost-effective and readily available option. Its key characteristic is the "protected" nature of the amine, which prevents unwanted side reactions until a base is intentionally added. This can be advantageous in multi-step syntheses where the pyrrolidine nitrogen needs to remain unreactive in preceding steps. However, its potential hygroscopicity and the necessity of an additional base are factors to consider.

  • The Tosylate Salt offers superior handling properties due to its typically lower hygroscopicity and broader solubility in organic solvents. From a reactivity standpoint, it provides a more streamlined approach to N-alkylation, potentially obviating the need for an external base. This can simplify the reaction setup and workup. The tosylate anion's role as a good leaving group in other contexts also speaks to its overall stability and inertness as a counter-ion.[8][9]

For researchers and drug development professionals, the tosylate salt of (pyrrolidin-3-yloxy)-acetic acid methyl ester often presents a more convenient and versatile option for direct N-alkylation reactions. However, the hydrochloride salt remains a viable and economical alternative, particularly when controlled, base-triggered reactivity is desired.

References

Sources

Comparative

Chiral Purity Analysis and HPLC Separation of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate Enantiomers

Executive Summary (Pyrrolidin-3-yloxy)-acetic acid methyl ester is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including integrin αv​β6​ inhibitors , LATS1/2 inhibitors fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Pyrrolidin-3-yloxy)-acetic acid methyl ester is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including integrin αv​β6​ inhibitors , LATS1/2 inhibitors for Hippo-YAP pathway modulation , and novel antiviral analogs . However, isolating and quantifying its enantiomers presents a distinct analytical challenge. The presence of the secondary pyrrolidine amine, coupled with a strongly polar tosylate counter-ion, complicates normal-phase High-Performance Liquid Chromatography (HPLC).

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) for the enantiomeric resolution of this compound, providing a self-validating protocol grounded in mechanistic causality.

Mechanistic Insights: The Tosylate Challenge

To achieve baseline resolution ( Rs​>1.5 ), analytical scientists must address two competing physicochemical forces:

  • Ion-Pairing Masking: The tosylate anion forms a tight ion-pair with the protonated pyrrolidinium nitrogen. In non-polar mobile phases (e.g., hexane), this ion-pair prevents the chiral center at the C3 position from intimately interacting with the CSP's chiral recognition sites (carbamate linkages).

  • Silanol Activity: Secondary amines have a high affinity for residual, unendcapped silanols on the silica support of the column, leading to severe peak tailing and irreversible adsorption.

The Causality of Basic Modifiers: To overcome these issues, a basic additive—typically 0.1% Diethylamine (DEA)—must be introduced into the mobile phase. DEA serves a dual purpose: it competitively binds to active silanols (suppressing tailing) and acts as a Brønsted base to neutralize the tosylate salt in situ. This ensures the analyte traverses the column as a free base, allowing the ether oxygen, ester carbonyl, and pyrrolidine nitrogen to form transient hydrogen bonds with the CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The enantiorecognition of (pyrrolidin-3-yloxy)-acetic acid methyl ester relies heavily on the higher-order helical structure of polysaccharide-based CSPs. We compared three industry-standard columns: an immobilized amylose (Chiralpak IG), a coated amylose (Chiralpak AD-H), and a coated cellulose (Chiralcel OD-H).

The immobilized Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)) significantly outperformed the others. The electron-withdrawing chloro-groups on the IG phenyl rings enhance the acidity of the carbamate NH, strengthening hydrogen-bond interactions with the analyte's ester and ether oxygen acceptors.

Table 1: Chromatographic Performance Comparison

Conditions: Flow rate 1.0 mL/min, UV Detection at 210 nm, Temperature 25 °C.

Chiral Stationary PhasePolymer ArchitectureMobile Phase (v/v/v) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak IG Immobilized AmyloseHexane/EtOH/DEA (80:20:0.1)8.411.21.453.2
Chiralpak AD-H Coated AmyloseHexane/EtOH/DEA (80:20:0.1)9.110.51.181.5
Chiralcel OD-H Coated CelluloseHexane/IPA/DEA (85:15:0.1)12.313.11.080.8

Data Interpretation: The immobilized IG phase provides robust, baseline resolution suitable for both analytical purity checks and scale-up to Preparative-HPLC. The coated cellulose (OD-H) fails to provide adequate spatial recognition for this specific pyrrolidine ring conformation.

Analytical Workflow

Workflow A Racemic Sample (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate B Sample Prep Dissolve in EtOH + 0.1% DEA A->B Neutralize Tosylate C Chiral CSP Screening B->C Inject Free-Base D Immobilized Amylose (e.g., Chiralpak IG) C->D High Selectivity E Coated Cellulose (e.g., Chiralcel OD-H) C->E Low Selectivity F Optimal Resolution (Rs > 3.0) D->F G Sub-optimal Resolution (Rs < 1.0) E->G

Figure 1: Chiral HPLC method development workflow for secondary amine tosylate salts.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checks.

Phase 1: Mobile Phase & System Preparation
  • Prepare the Mobile Phase: Mix 800 mL of HPLC-grade Hexane with 200 mL of HPLC-grade Ethanol. Add 1.0 mL of Diethylamine (DEA).

    • Causality Check: DEA is volatile. Prepare fresh daily to prevent a gradual drop in basicity, which would cause retention time drift and peak broadening.

  • Equilibrate the System: Prime the HPLC pumps and flush the Chiralpak IG column (4.6 x 250 mm, 5 µm) at 1.0 mL/min for at least 45 minutes.

    • Self-Validation: Monitor the baseline at 210 nm. Do not proceed until the baseline drift is <1 mAU/min.

Phase 2: Sample Preparation
  • Free-Basing the Analyte: Weigh 5.0 mg of the racemic tosylate salt. Dissolve entirely in 5.0 mL of Ethanol containing 0.1% DEA.

    • Causality Check: Do not dissolve the sample in Hexane. The tosylate salt is highly polar and will precipitate, leading to inaccurate concentration injections and column clogging.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: Injection and System Suitability
  • Execute Injection: Inject 10 µL of the prepared sample. Set the UV detector to monitor both 210 nm (target analyte) and 254 nm (tosylate tracking).

  • Track the Counter-Ion:

    • Self-Validation: Observe the chromatogram at 254 nm. The tosylate ion should elute near the void volume ( t0​≈3.0 min) as a sharp peak. If the tosylate peak co-elutes with your enantiomers (8–12 min), the in-column free-basing has failed. Increase the DEA concentration in the mobile phase to 0.2%.

  • Calculate Resolution: Measure the retention times of Peak 1 and Peak 2 at 210 nm. Calculate the resolution ( Rs​ ).

    • Self-Validation: An Rs​≥2.0 confirms the method is valid for quantitative chiral purity analysis (% ee determination). An Rs​<1.5 indicates potential column overloading; reduce the injection volume to 5 µL.

References

  • Title: The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor Source: DOI.org URL: [Link]

  • Title: Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration Source: ACS Publications URL: [Link]

  • Title: Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors Source: Semantic Scholar URL: [Link]

Validation

A Researcher's Guide to (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate: Benchmarking Commercial Suppliers and Purity Grades

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, a key building block in the synthesis of various...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The seemingly straightforward choice of a commercial supplier and purity grade can have significant downstream consequences on reaction efficiency, impurity profiles of subsequent intermediates, and ultimately, the integrity of the final product. This in-depth technical guide provides a comparative analysis of commercial suppliers, delves into the nuances of purity grades, and offers robust experimental protocols for in-house verification, empowering you to make informed procurement decisions.

Introduction: The Significance of a Well-Characterized Building Block

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, with its core pyrrolidine scaffold, is a valuable intermediate in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The tosylate salt form of this particular ester enhances its stability and handling characteristics, making it a convenient precursor for various synthetic transformations.

However, the synthetic route to this compound can introduce a range of impurities, including starting materials, byproducts, and enantiomeric impurities if a specific stereoisomer is desired. The presence of these impurities, even at seemingly low levels, can lead to side reactions, complicate purification processes, and compromise the biological activity and safety of the final drug candidate. Therefore, a thorough understanding of the purity of your starting material is not just a matter of good laboratory practice; it is a critical component of robust and reproducible research.

Commercial Landscape: A Comparative Overview of Suppliers

A survey of the market reveals several key suppliers of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate and its stereoisomers. While this is not an exhaustive list, it represents a cross-section of manufacturers and distributors catering to the research and bulk chemical markets.

SupplierProduct NameCAS NumberStated Purity
Sigma-Aldrich (MilliporeSigma) (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate1965309-08-396%
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate1965314-75-3Not specified
Capot Chemical (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate1965309-08-3≥ 98%[1]
J & W Pharmlab LLC (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate1965309-08-3Not specified
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate1965314-75-3Not specified
Suzhou Unite Pharmaceutical Co., Ltd. (Pyrrolidin-3-yloxy)-acetic acid methyl ester748797-11-7 (free base)Not specified[2]

Expert Insights: The stated purity on a supplier's website or catalog is a starting point, but it should not be the sole factor in your decision-making process. The term "98% pure" can be ambiguous. Does it account for residual solvents, inorganic salts, or only organic impurities? A Certificate of Analysis (CoA) for a specific lot is essential for a more detailed picture. When evaluating suppliers, consider their reputation, the availability of detailed analytical data, and their customer and technical support. For drug development applications, a supplier's ability to provide documentation for regulatory filings is also a critical consideration.

Deconstructing Purity: Beyond the Percentage

Chemical purity is a multi-faceted parameter. For a compound like (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, a comprehensive purity assessment should consider the following:

  • Organic Purity: This refers to the percentage of the desired compound relative to other organic molecules.

  • Inorganic Impurities: These can include residual catalysts, salts from the workup, and other inorganic reagents.

  • Residual Solvents: Solvents used in the synthesis and purification can be retained in the final product.

  • Water Content: The presence of water can affect the stability and reactivity of the compound.

  • Enantiomeric Purity (for chiral compounds): If a specific stereoisomer is required, the percentage of the desired enantiomer versus the undesired one is a critical quality attribute.

Potential Impurities in Synthesis

Understanding the potential impurities that can arise during the synthesis of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is key to developing appropriate analytical methods for their detection.

A common synthetic route involves the reaction of a protected 3-hydroxypyrrolidine with methyl bromoacetate, followed by deprotection and tosylation. Potential impurities can include:

  • Unreacted Starting Materials: Such as the protected 3-hydroxypyrrolidine and methyl bromoacetate.

  • Byproducts of Tosylation: Incomplete reactions can leave unreacted alcohol. Side reactions can also occur, for instance, the formation of a chlorinated byproduct if the reaction is not carefully controlled.[3][4]

  • Related Substances: These can include isomers or degradation products.

  • Residual Solvents and Reagents: Such as triethylamine, pyridine, and the solvents used for reaction and purification.

The following diagram illustrates a logical workflow for selecting a suitable supplier based on your research needs.

Caption: Workflow for selecting a commercial supplier.

Experimental Verification: A Practical Guide

Independent verification of the purity of a critical starting material is a cornerstone of scientific integrity. Below are detailed, step-by-step protocols for the analysis of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase method is generally suitable for a compound of this polarity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate impurities with a wide range of polarities. For example, a gradient from 10% to 90% acetonitrile over 20 minutes can be effective. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for the amine-containing analyte.

  • Standard Preparation: Accurately weigh approximately 10 mg of the (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample from the supplier in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm and 254 nm (The tosylate group provides a strong UV chromophore)

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expert Insights: The choice of detection wavelength is important. The tosylate group has a strong absorbance around 225 nm, which is useful for detecting tosylate-containing impurities.[5][6] Monitoring a second wavelength, such as 254 nm, can help to detect other aromatic impurities that may not be visible at 225 nm.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is an indispensable tool for confirming the structure of the desired compound and identifying the presence of impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the Structure: Compare the obtained spectrum with the expected chemical shifts and coupling patterns for (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate. Key expected signals include:

      • Aromatic protons of the tosyl group (typically two doublets in the 7-8 ppm region).

      • Methyl protons of the tosyl group (a singlet around 2.3-2.4 ppm).

      • Methyl ester protons (a singlet around 3.6-3.7 ppm).

      • Protons of the pyrrolidine ring and the methylene group adjacent to the ether oxygen (a series of multiplets in the 2-4 ppm region).

    • Identify Impurities: Look for peaks that do not correspond to the desired product or the solvent. Residual solvents like ethyl acetate, dichloromethane, or triethylamine are common and have characteristic chemical shifts. Unreacted starting materials or byproducts will also have distinct signals.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides information about the molecular weight of the compound, which serves as a crucial confirmation of its identity.

Instrumentation:

  • Mass spectrometer (e.g., ESI-QTOF or LC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze it via LC-MS.

  • Data Analysis: Look for the molecular ion peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₇H₁₃NO₃, MW = 159.18) or the intact salt. The expected mass for the protonated free base is approximately 160.09 m/z.

The following diagram outlines the experimental workflow for the comprehensive purity analysis of the compound.

Caption: Experimental workflow for purity analysis.

Conclusion: Empowering Your Research Through Diligence

The selection of a chemical supplier and the verification of product purity are not trivial administrative tasks but are integral to the scientific process. For a key building block like (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, a small investment in time and resources for thorough evaluation can prevent significant delays and complications in later stages of research and development. By understanding the commercial landscape, deconstructing the meaning of purity, and implementing robust in-house analytical verification, researchers can ensure the quality and reliability of their starting materials, ultimately leading to more reproducible and impactful scientific outcomes.

References

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Comparative

Evaluating leaving group efficiency: tosylate vs mesylate in pyrrolidine derivatives

A Senior Application Scientist's Guide to Selecting the Optimal Sulfonate Leaving Group for Nucleophilic Substitution on Pyrrolidine Scaffolds. For researchers navigating the intricate pathways of drug discovery and fine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Sulfonate Leaving Group for Nucleophilic Substitution on Pyrrolidine Scaffolds.

For researchers navigating the intricate pathways of drug discovery and fine chemical synthesis, the pyrrolidine ring is a cornerstone—a privileged scaffold found in numerous natural products and pharmaceuticals.[1] The functionalization of this versatile heterocycle often hinges on a classic, yet critical, reaction: nucleophilic substitution. A key player in this reaction is the leaving group, and among the most effective are the sulfonate esters, particularly tosylates (OTs) and mesylates (OMs).

While both are lauded for their exceptional ability to turn a poorly reactive hydroxyl group into an excellent leaving group, the choice between them is not merely a matter of preference.[2][3] Subtle, yet significant, differences in their steric and electronic profiles can dramatically influence reaction rates, yields, and even the feasibility of a synthetic route. This guide provides an in-depth, evidence-based comparison to inform the judicious selection of tosylate versus mesylate for activating hydroxyl-substituted pyrrolidines.

The Foundation: Why Sulfonates Excel as Leaving Groups

The efficacy of a leaving group is fundamentally tied to the stability of the anion formed after it departs.[4] Both tosylate and mesylate anions are exceptionally stable, a consequence of the low pKa of their parent sulfonic acids, p-toluenesulfonic acid (pKa ≈ -2.8) and methanesulfonic acid (pKa ≈ -1.9).[2][5] This high acidity means their conjugate bases are very weak and therefore stable on their own.[4][6] The negative charge on the oxygen atom is effectively delocalized through resonance across the sulfonyl group, making them reluctant to re-engage in a reverse reaction.[3]

The conversion of a pyrrolidinol's hydroxyl group—itself a notoriously poor leaving group (as hydroxide, HO⁻, is a strong base)—into a sulfonate ester is a standard and highly effective activation strategy.[7][8] This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (tosyl chloride, TsCl, or mesyl chloride, MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[9] A crucial advantage of this method is that the activation step proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken.

Head-to-Head Comparison: Mesylate vs. Tosylate

FeatureMesylate (OMs)Tosylate (OTs)Analysis & Field Insights
Structure CH₃SO₂-p-CH₃C₆H₄SO₂-The key difference is the methyl group in mesylate versus the p-tolyl group in tosylate. This seemingly small change has significant steric implications.
Steric Hindrance Lower . The compact methyl group offers minimal steric bulk around the reaction center.Higher . The bulky p-tolyl group can significantly crowd the reaction site.[10]For substitutions on a pyrrolidine ring, especially at the C-3 position, the tosyl group's bulk can impede the backside attack of a nucleophile in an Sₙ2 reaction. This effect is magnified with larger nucleophiles or more substituted pyrrolidine derivatives. Mesylates are often preferred for activating sterically hindered alcohols.[11]
Reactivity Generally Higher . The smaller size and slightly less stable anion can lead to faster reaction rates.[10]Generally Lower . Steric hindrance can slow the rate of nucleophilic attack.In time-sensitive reactions or with less reactive nucleophiles, the higher intrinsic reactivity of the mesylate can be advantageous. However, this can sometimes lead to side reactions if not properly controlled.
Reagent Properties Mesyl chloride (MsCl) is a colorless, pungent liquid.[12]Tosyl chloride (TsCl) is a stable, crystalline solid.From a practical standpoint, the solid nature of TsCl often makes it easier and safer to handle and weigh accurately compared to the volatile and lachrymatory liquid MsCl.
Crystallinity Mesylated intermediates are often oils or low-melting solids.Tosylated intermediates and tosylamides are frequently crystalline solids.[11]The tendency of tosyl derivatives to form stable, crystalline solids is a significant advantage in multi-step syntheses, often simplifying purification through recrystallization and facilitating characterization.[11]
Leaving Group Ability Excellent.Excellent.Both are considered "super" leaving groups. The pKa difference between their conjugate acids is minimal, and both provide a strong thermodynamic driving force for substitution reactions.

Experimental Design for Evaluation

To empirically determine the superior leaving group for a specific pyrrolidine system, a well-designed comparative experiment is essential. The following workflow provides a robust framework for this evaluation.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Nucleophilic Substitution cluster_2 Phase 3: Analysis A N-Boc-3-hydroxypyrrolidine B Reaction with Mesyl Chloride (MsCl) Base (e.g., TEA), DCM, 0°C A->B C Reaction with Tosyl Chloride (TsCl) Base (e.g., Pyridine), DCM, 0°C A->C D N-Boc-3-mesyloxypyrrolidine B->D E N-Boc-3-tosyloxypyrrolidine C->E F Reaction with Sodium Azide (NaN3) DMF, 60-80°C D->F G Reaction with Sodium Azide (NaN3) DMF, 60-80°C E->G H (S)-N-Boc-3-azidopyrrolidine F->H K Monitor Reaction Times (TLC/LC-MS) F->K I (S)-N-Boc-3-azidopyrrolidine G->I G->K J Compare Yields H->J L Analyze Purity & Byproducts (NMR/LC-MS) H->L I->J I->L

Caption: Workflow for comparing mesylate and tosylate efficiency.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(methylsulfonyloxy)pyrrolidine (Mesylate)

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Protocol 2: Synthesis of N-Boc-3-(p-tolylsulfonyloxy)pyrrolidine (Tosylate)

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous pyridine (~0.3 M).

  • Cooling: Cool the solution to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction, allowing it to slowly warm to room temperature overnight. Monitor progress by TLC.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization or flash chromatography.

Protocol 3: Comparative Nucleophilic Substitution with Sodium Azide

  • Setup: In two separate, identical flasks, dissolve the crude N-Boc-3-mesyloxypyrrolidine (1.0 eq) and N-Boc-3-tosyloxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M).

  • Nucleophile Addition: Add sodium azide (NaN₃, 2.0 eq) to each flask.

  • Heating: Heat both reaction mixtures to 70 °C.

  • Monitoring: Monitor both reactions simultaneously using TLC or LC-MS, taking aliquots every hour to compare the rate of disappearance of the starting material and the appearance of the product.

  • Workup: After completion, cool the mixtures to room temperature, dilute with water, and extract with ethyl acetate.

  • Analysis: Wash the organic layers with water and brine, dry, and concentrate. Analyze the crude yields and purity of the resulting (S)-N-Boc-3-azidopyrrolidine from both reactions to determine which leaving group provided a more efficient conversion.

Mechanism & The Deciding Factor: Steric Hindrance

The substitution reaction on the activated pyrrolidine ring typically proceeds via an Sₙ2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.

Caption: Generalized Sₙ2 mechanism on a sulfonate-activated carbon.

The transition state of this reaction is a crowded, five-coordinate species. It is at this stage that the steric bulk of the leaving group becomes paramount. The larger p-tolyl group of the tosylate occupies more space than the mesylate's simple methyl group. This increased steric clash in the transition state raises the activation energy of the reaction, resulting in a slower rate compared to the mesylate.

Conclusion and Recommendations

Both mesylate and tosylate are superb leaving groups that reliably activate hydroxyl-substituted pyrrolidines for nucleophilic substitution. The choice between them should be guided by the specific demands of the substrate and the desired reaction outcome.

Choose Mesylate When:

  • Speed is critical: The reaction with the mesylate is generally faster due to lower steric hindrance.[10]

  • The substrate is sterically hindered: The smaller size of the mesyl group makes it the superior choice for activating secondary or tertiary alcohols where a tosyl group might be too bulky.[11]

  • The intermediate's crystallinity is not a priority: If the subsequent substitution is performed on the crude material, the often-oily nature of the mesylate is not a disadvantage.

Choose Tosylate When:

  • A solid, purifiable intermediate is desired: Tosylates often crystallize readily, which can be a major advantage for purification and handling in a multi-step synthesis.[11]

  • A more controlled or slower reaction is acceptable or preferred.

  • Ease of handling is a factor: Solid tosyl chloride is generally easier and safer to handle than liquid mesyl chloride.

Ultimately, for novel pyrrolidine derivatives, the empirical, side-by-side comparison outlined in this guide remains the gold standard for selecting the optimal leaving group to maximize efficiency and yield.

References

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  • Brainly.com. Is tosylate a good leaving group while mesylate is not? (True/False). (2023). [Link]

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